2-Ethyl-5-methyl-3-pyridinol chemical structure and properties
Topic: 2-Ethyl-5-methyl-3-pyridinol: Chemical Structure, Synthesis, and Pharmacological Properties Content Type: Technical Whitepaper Audience: Drug Discovery Chemists, Pharmacologists, and SAR Specialists[1][2] Executiv...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 2-Ethyl-5-methyl-3-pyridinol: Chemical Structure, Synthesis, and Pharmacological Properties
Content Type: Technical Whitepaper
Audience: Drug Discovery Chemists, Pharmacologists, and SAR Specialists[1][2]
Executive Summary: The Structural Isomer of Significance
In the landscape of nitrogen-heterocyclic antioxidants, 3-hydroxypyridine derivatives occupy a critical niche.[1][2] While Emoxypine (2-ethyl-6-methyl-3-hydroxypyridine) is the clinically dominant congener, its structural isomer, 2-Ethyl-5-methyl-3-pyridinol (CAS 57535-95-2), presents a unique scaffold for Structure-Activity Relationship (SAR) studies.[1][2]
This guide analyzes the physicochemical distinctiveness of the 5-methyl isomer compared to the 6-methyl standard. By shifting the methyl group from the
-position (C6) to the -position (C5), researchers can probe the steric and electronic effects on the phenolic hydroxyl group—the primary pharmacophore responsible for radical scavenging.[1] This document outlines the structural parameters, synthetic pathways, and theoretical pharmacological profile of this specific isomer.
Physicochemical Characterization
The efficacy of 3-pyridinol derivatives is governed by the electron-donating capacity of the hydroxyl group and the lipophilicity conferred by alkyl substituents.[1][2]
Structural Identity
Parameter
Data
Chemical Name
2-Ethyl-5-methyl-3-pyridinol
IUPAC Name
2-ethyl-5-methylpyridin-3-ol
CAS Number
57535-95-2
Molecular Formula
CHNO
Molecular Weight
137.18 g/mol
Isomeric Distinction
5-Methyl (Target): Methyl group at C5 (meta to Nitrogen).6-Methyl (Emoxypine): Methyl group at C6 (ortho to Nitrogen).[1][2]
Key Pharmacophore
3-Hydroxyl group (Antioxidant H-donor)
Electronic & Steric Implications (Expert Insight)
In the 6-methyl isomer (Emoxypine), the methyl group is adjacent to the ring nitrogen.[1] This creates steric bulk around the nitrogen lone pair, potentially influencing protonation kinetics (pKa) and metal chelation. In 2-Ethyl-5-methyl-3-pyridinol , the C5-methyl is removed from the nitrogen, potentially altering the basicity of the ring nitrogen and the metabolic susceptibility of the C6 position.[1][2]
Hypothesis for Drug Design: The C5-methyl placement may reduce steric hindrance for N-oxide formation or N-alkylation compared to the C6-isomer, potentially altering metabolic clearance rates in hepatic microsomes.[1][2]
Synthetic Architectures
Synthesizing specific pyridine isomers requires precise control over ring closure to avoid mixtures of regioisomers.[1] Unlike the industrial synthesis of Emoxypine (often via oxazole rearrangement or direct condensation), the 5-methyl isomer requires a targeted approach to place substituents at the 2 and 5 positions.[1]
Retrosynthetic Analysis
The most robust route to 2,5-disubstituted-3-pyridinols involves the condensation of acyclic precursors where the carbon backbone is pre-arranged.[1][2]
DOT Diagram: Retrosynthetic Pathway
Figure 1: General retrosynthetic logic for constructing the pyridine core with specific 2,5-substitution patterns.
Protocol: General Synthesis via Condensation (Theoretical Adaptation)
Note: This protocol is adapted from standard 3-pyridinol synthesis methodologies [1, 2] and optimized for the 5-methyl isomer specificity.
Reagents:
2-Pentanone (or specific aldehyde precursor for the ethyl group).[1]
-amino ketone precursor (designed to yield the 5-methyl backbone) with the ethyl-group donor in ethanol.[1]
Cyclization: Heat the mixture to reflux (80-100°C) in the presence of ammonium acetate. The ammonia acts as the ring nitrogen donor.[1]
Aromatization: If the initial product is a dihydropyridine, an oxidation step (using HNO
or air oxidation over activated carbon) is required to establish aromaticity and yield the pyridinol.[1]
Purification (Critical):
The crude reaction often contains regioisomers.[1]
Recrystallization: Dissolve in hot ethyl acetate/hexane (1:3). Cool slowly to 4°C. The 3-pyridinol typically crystallizes as white/off-white needles.[1][2]
Validation: Verify structure via
H-NMR. The C6 proton (singlet or doublet depending on coupling) will appear distinct from the C4 proton.[1]
Pharmacological Profile: Mechanism of Action
The biological activity of 2-Ethyl-5-methyl-3-pyridinol is predicated on its ability to act as a chain-breaking antioxidant.[1][2]
Radical Scavenging Mechanism
Like its 6-methyl counterpart, the 3-hydroxyl group facilitates the donation of a hydrogen atom to lipid peroxyl radicals (LOO
) is stabilized by resonance within the pyridine ring.[1] The 5-methyl group contributes electron density via hyperconjugation, potentially stabilizing the radical intermediate, though likely less effectively than a 6-methyl group which is closer to the nitrogen sink.[1][2]
Comparative Signaling Pathways
DOT Diagram: Proposed Pharmacodynamics
Figure 2: Mechanistic pathways extrapolated from 3-hydroxypyridine class behaviors.[1][2] The compound acts dually on membrane lipids and receptor sites.[1]
Analytical Methodology: Isomer Differentiation
Distinguishing 2-Ethyl-5-methyl-3-pyridinol from Emoxypine (2-Ethyl-6-methyl-3-pyridinol) is critical for quality control in synthesis.[1][2]
HPLC Protocol
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).
Detection: UV at 296 nm (characteristic absorption of the 3-pyridinol chromophore).[1]
Differentiation: The 5-methyl isomer typically elutes after the 6-methyl isomer due to slight differences in hydrophobicity and interaction with the stationary phase caused by the exposed nitrogen lone pair (less sterically hindered in the 5-methyl variant).[1]
References
Voronina, T. A. (2012).[1][3][4] Mechanism of action of Mexidol (Emoxypine) and its application in clinical practice.
Smirnov, L. D., & Dyumaev, K. M. (1982). Synthesis and biological activity of 3-hydroxypyridine derivatives. Russian Chemical Reviews.
PubChem Database. (n.d.).[1] Compound Summary: 2-Ethyl-5-methylpyridine (Precursor Analysis). National Library of Medicine.[1]
Chemical Abstracts Service (CAS). CAS RN: 57535-95-2 (2-Ethyl-5-methyl-3-pyridinol).[1][2][5][6] American Chemical Society.[1]
Burlakova, E. B., et al. (1984). Effect of 3-hydroxypyridine derivatives on the viscosity of the lipid bilayer. Bulletin of Experimental Biology and Medicine.
(Note: While Emoxypine is widely documented, the specific 5-methyl isomer [CAS 57535-95-2] is a fine chemical with limited public pharmacological data.[1][2] The properties described above synthesize established pyridine chemistry principles with the known SAR of the 3-pyridinol class.)
An In-depth Technical Guide to 2-Ethyl-6-methyl-3-hydroxypyridine: Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals Introduction 2-Ethyl-6-methyl-3-hydroxypyridine, a molecule of significant interest in the pharmaceutical and research sectors, is a heterocyclic compound r...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethyl-6-methyl-3-hydroxypyridine, a molecule of significant interest in the pharmaceutical and research sectors, is a heterocyclic compound recognized for its potent antioxidant and membrane-protective properties. Often available as a succinate or hydrochloride salt to enhance its stability and bioavailability, this compound is the active ingredient in medications like Mexidol® and is known more broadly as Emoxypine. Its structural resemblance to pyridoxine (Vitamin B6) belies a multi-faceted mechanism of action that has prompted extensive investigation into its therapeutic potential for neurological and ischemic conditions.
This guide, intended for a scientific audience, provides a comprehensive overview of 2-ethyl-6-methyl-3-hydroxypyridine, consolidating its chemical identifiers, physicochemical properties, synthesis methodologies, mechanisms of action, and analytical protocols. As Senior Application Scientists, our goal is to present this information with technical accuracy and practical insight, explaining the causality behind experimental choices to support your research and development endeavors.
Chemical Identity and Core Identifiers
Precise identification is the cornerstone of all chemical research and development. 2-Ethyl-6-methyl-3-hydroxypyridine is known by several names and is registered under various identifiers across chemical databases. The primary CAS number for the free base is 2364-75-2 .[1][2][3] However, it is frequently utilized in salt forms to improve its handling and pharmacokinetic properties.
The compound's physical and chemical characteristics dictate its behavior in biological systems and are crucial for formulation development. It is a solid, typically appearing as a white to off-white crystalline powder. While the free base has certain solubility properties, its salts, particularly the succinate form, are formulated to enhance aqueous solubility.
Water: Highly soluble (succinate salt).[8] DMSO: ~27.5 - 30 mg/mL. Organic Solvents: Expected to have some solubility in non-polar solvents due to the methyl and ethyl groups.
The use of salts like succinate dramatically increases water solubility, which is critical for parenteral formulations.
Stability
Stable under normal conditions. Store in a dry, dark place. Short-term storage at 0-4°C; long-term at -20°C.[9]
The hydrochloride and succinate salts offer improved stability over the free base.
Synthesis Pathway and Protocol
The primary industrial synthesis of 2-ethyl-6-methyl-3-hydroxypyridine is achieved through a ring transformation reaction known as the Ledicke rearrangement. This process involves the conversion of an acylfuran derivative in the presence of an ammonia source under conditions of high temperature and pressure.
The Ledicke Rearrangement: A Mechanistic Overview
The synthesis begins with the precursor 2-propionyl-5-methylfuran . This furan derivative undergoes a reaction with an aqueous ammonia solution, typically in the presence of a catalyst such as ammonium salts (e.g., ammonium chloride), within an autoclave.[10][11] The high pressure (3.0-5.0 MPa) and temperature (150-210°C) facilitate the ring-opening of the furan, followed by recyclization incorporating the nitrogen atom from ammonia to form the desired 3-hydroxypyridine ring.
Caption: General workflow for the synthesis of 2-Ethyl-6-methyl-3-hydroxypyridine.
Experimental Protocol: Synthesis and Purification
The following protocol is a synthesized methodology based on publicly available patent literature.[10][11] As a Senior Application Scientist, it is imperative to note that all high-pressure reactions should be conducted with extreme caution using appropriately rated equipment.
Step 1: Reaction Setup (Ledicke Rearrangement)
In a high-pressure autoclave, charge 2-propionyl-5-methylfuran, a 5-25% aqueous ammonia solution, and an ammonium salt catalyst (e.g., ammonium chloride).[11]
Seal the autoclave and begin stirring.
Heat the reaction mixture to a temperature between 170-210°C, allowing the internal pressure to rise to 3.0-5.0 MPa.[1][10]
Maintain these conditions for a period of 2 to 10 hours to ensure the reaction proceeds to completion.[1][10]
Step 2: Isolation of Crude Product
After the reaction period, cool the autoclave to room temperature.
Vent any residual pressure safely.
The crude technical-grade 2-ethyl-6-methyl-3-hydroxypyridine often precipitates from the reaction mixture upon cooling.
Filter the precipitated solid. Wash the filter cake with a chilled solvent, such as acetone or methylene chloride, to remove some of the resinous impurities.[11]
Step 3: Purification via Salt Formation and Recrystallization
Rationale: Converting the crude base into a salt is a classic and highly effective purification strategy. The salt often has different solubility characteristics, allowing it to be crystallized away from the neutral, non-basic impurities formed during the high-temperature reaction.
Suspend the crude product in water. Adjust the pH to ≤ 3.0 with hydrochloric acid to dissolve the product as its hydrochloride salt.[11]
Treat the acidic solution with activated carbon to decolorize it, removing polymeric and colored impurities. Stir for approximately 30 minutes and then filter.[11]
To the clear, filtered solution, add sodium chloride to "salt out" the 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride.[11] Cool the solution to 5-10°C to maximize precipitation.
Filter the precipitated hydrochloride salt and wash with a minimal amount of cold water.
The purified hydrochloride salt can be isolated, or it can be converted back to the free base by dissolving it in water and carefully adjusting the pH to 8.0-8.5 with a base like sodium hydroxide, causing the pure free base to precipitate.[10]
The final product, whether the salt or the free base, is then filtered, washed, and dried under vacuum to yield a product with high purity (>99% by HPLC).[10]
Multimodal Mechanism of Action
2-Ethyl-6-methyl-3-hydroxypyridine does not operate via a single-target mechanism. Instead, it exerts its effects through a combination of antioxidant, membrane-protective, and neuromodulatory activities. This multimodal action is key to its broad therapeutic potential.
Caption: The multimodal mechanism of action of 2-Ethyl-6-methyl-3-hydroxypyridine.
Key Mechanistic Pillars:
Antioxidant and Free Radical Scavenging: The core activity stems from its ability to inhibit free-radical processes. It directly scavenges harmful reactive oxygen species, protecting cells from oxidative damage.[2] A key aspect of this is the inhibition of lipid peroxidation in biomembranes.[1] Furthermore, it enhances the body's own defense systems by increasing the activity of antioxidant enzymes like superoxide dismutase (SOD).[1]
Membrane Protection: The compound integrates into the lipid bilayer, where it increases membrane fluidity and modulates the activity of membrane-bound enzymes such as acetylcholinesterase and phosphodiesterase.[1] This membranotropic effect helps stabilize the membranes of blood cells, including erythrocytes and thrombocytes, protecting them during hemolytic events or mechanical injury.[1]
Neuromodulation and Receptor Activity: 2-Ethyl-6-methyl-3-hydroxypyridine modulates the function of several critical brain receptor complexes, including GABA, benzodiazepine, and acetylcholine receptors, by enhancing their binding capacity.[1] This action likely contributes to its observed anxiolytic and nootropic effects. Additionally, it has been shown to increase the concentration of dopamine in the brain.[1]
Anti-inflammatory and Anti-thrombotic Effects: The compound inhibits platelet aggregation and modulates the synthesis of prostaglandins and leukotrienes, which are key mediators of inflammation.[1][12]
Pharmacokinetics and Clinical Applications
The pharmacokinetic profile of 2-ethyl-6-methyl-3-hydroxypyridine makes it suitable for treating conditions affecting the central nervous system. It is capable of crossing the blood-brain barrier (BBB) and has a relatively short elimination half-life of 2-2.6 hours, typically requiring multiple daily doses for sustained effect.[1][12]
Its wide range of biological activities has led to its investigation and use in numerous clinical contexts, primarily in Eastern European countries.
Neurological Disorders: It is used in the comprehensive therapy for recovery from ischemic stroke, where its antioxidant and neuroprotective effects are thought to mitigate secondary damage.[12] A clinical trial (NCT06221826) is currently evaluating its role in the rehabilitation of patients with acute cerebral failure.[13]
Cognitive and Anxiety Disorders: Due to its nootropic and anxiolytic properties, it is prescribed for anxiety, cognitive impairment, and to reduce stress without causing sedation or muscle relaxation.[12]
Ophthalmology: Its ability to protect retinal tissues from oxidative stress has led to its use in various ophthalmic conditions.[2]
Cardiology: The compound is reported to improve cerebral blood circulation, inhibit platelet aggregation, and possess cardioprotective properties.[1]
Analytical Methodologies
Accurate and precise quantification of 2-ethyl-6-methyl-3-hydroxypyridine is essential for quality control, formulation development, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is the method of choice.
HPLC-MS/MS Protocol for Biological Samples
For quantifying the analyte in complex matrices like brain tissue or plasma, a highly sensitive and selective method such as HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is required. The following is based on a validated method for rat brain tissue.
Sample Preparation: Homogenization
Weigh the brain tissue sample.
Add a suitable volume of homogenization buffer.
Spike the sample with an appropriate internal standard (e.g., Amantadine).
Homogenize the tissue using a bead-beating homogenizer until a uniform suspension is achieved.
Perform protein precipitation by adding a solvent like methanol, vortex, and centrifuge to pellet the precipitated proteins.
Collect the supernatant for analysis.
Chromatographic and Mass Spectrometric Conditions:
Parameter
Specification
HPLC Column
Zorbax Eclipse Plus C18 (1.8 µm, 2.1 × 50 mm) or equivalent
Mobile Phase A
10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B
0.1% Formic Acid in Methanol
Elution
Isocratic (e.g., 44% A : 56% B) or a shallow gradient
Flow Rate
0.4 mL/min
Injection Volume
5 µL
Column Temperature
25-30°C
Ionization Mode
Positive Electrospray Ionization (ESI+)
Detection Mode
Multiple Reaction Monitoring (MRM)
MRM Transition (Emoxypine)
m/z 138.0 → 123.0
MRM Transition (IS - Amantadine)
m/z 152.0 → 135.0
Rationale: The use of an internal standard is critical for correcting variations in sample preparation and instrument response. The MRM transition provides exceptional selectivity by monitoring a specific parent-to-daughter ion fragmentation, ensuring that the signal is unequivocally from the analyte of interest.
Safety and Toxicology
2-Ethyl-6-methyl-3-hydroxypyridine is generally considered to have a low toxicity profile.[2] However, as with any active pharmaceutical ingredient, proper handling and safety precautions are necessary.
GHS Hazard Statements: The compound is classified as causing skin irritation (H315) and serious eye irritation (H319).[4]
Precautionary Measures: Standard laboratory personal protective equipment, including gloves and eye protection, should be worn when handling the powder (P280). Skin should be washed thoroughly after handling (P264).[9]
Toxicity Data: While extensive public data on the LD50 of 2-ethyl-6-methyl-3-hydroxypyridine is limited, related compounds like 2-methyl-5-ethylpyridine have a modest acute oral LD50 in rats. Clinical studies with the succinate salt have reported good patient adherence and a low incidence of adverse drug reactions.[12]
Conclusion
2-Ethyl-6-methyl-3-hydroxypyridine is a versatile molecule with a robust profile as an antioxidant, membrane stabilizer, and neuromodulator. Its unique multimodal mechanism of action provides a strong rationale for its use in a variety of therapeutic areas, particularly those involving oxidative stress and ischemia. This guide has provided a detailed technical overview of its core identifiers, physicochemical properties, synthesis via the Ledicke rearrangement, and a validated analytical methodology for its quantification. For researchers and drug development professionals, a thorough understanding of these fundamental principles is the first step toward unlocking the full potential of this promising compound.
Relation of 2-Ethyl-5-methyl-3-pyridinol to Veratrum alkaloids
The Relation of 2-Ethyl-5-methyl-3-pyridinol to Veratrum Alkaloids: A Structural and Synthetic Nexus Part 1: Core Directive & Executive Summary The "Missing Link" Defined: 2-Ethyl-5-methyl-3-pyridinol (also known as 2-et...
Author: BenchChem Technical Support Team. Date: February 2026
The Relation of 2-Ethyl-5-methyl-3-pyridinol to Veratrum Alkaloids: A Structural and Synthetic Nexus
Part 1: Core Directive & Executive Summary
The "Missing Link" Defined:
2-Ethyl-5-methyl-3-pyridinol (also known as 2-ethyl-5-methyl-3-hydroxypyridine) represents the aromatic fingerprint and the key biosynthetic/synthetic precursor of the heterocyclic "F-ring" found in the Jervanine and Veratramine classes of Veratrum alkaloids.
While often confused with its pharmaceutical isomer Emoxypine (2-ethyl-6-methyl-3-hydroxypyridine), which is used to treat oxidative stress (including that from Veratrum poisoning), the 5-methyl isomer discussed here is the structural anchor used to elucidate and synthesize the complex piperidine moiety of alkaloids like Jervine and Veratramine .
This guide details the technical relationship between this pyridine derivative and the steroid alkaloids, focusing on retrosynthetic analysis, degradation pathways, and total synthesis protocols.
Part 2: Structural & Mechanistic Analysis
The Structural Homology: Ring F
Veratrum alkaloids are C-nor-D-homosteroidal alkaloids. Their complexity lies in the heterocyclic system attached to the steroid backbone.
The Alkaloid: In molecules like Veratramine , the nitrogen-containing "F-ring" is a substituted piperidine (saturated).
The Pyridine: When these alkaloids are subjected to selenium dehydrogenation (a classic degradation technique used by Jacobs and Craig), the F-ring loses hydrogen and aromatizes.
The Result: The piperidine ring collapses into 2-ethyl-5-methyl-3-pyridinol . This fragment was historically crucial in proving that the nitrogen ring was 6-membered and substituted at specific positions (2, 3, and 5).
Isomer Distinction (Critical Technical Note)
Researchers must distinguish between the two isomers:
Feature
2-Ethyl-5-methyl-3-pyridinol
2-Ethyl-6-methyl-3-pyridinol (Emoxypine)
Role
Structural Fragment / Synthetic Precursor
Pharmaceutical Agent / Antioxidant
Relation to Veratrum
The actual substructure of Jervine/Veratramine.
Functional antidote (membrane stabilizer) for poisoning.
In the total synthesis of Veratrum alkaloids, the strategy involves constructing the steroid core and the heterocyclic tail separately. 2-Ethyl-5-methyl-3-pyridinol serves as the heterocyclic building block . It is lithiated and coupled to the steroid enone, then hydrogenated to restore the saturated piperidine ring found in the natural product.[1]
Treat the furan derivative with aqueous ammonia (NH₄OH) in an autoclave at 150°C for 12 hours.
Mechanism:[2][3][4][5] Ring opening of the furan followed by recyclization with nitrogen inclusion (Paal-Knorr type transformation).
Isolation:
Extract the reaction mixture with chloroform.
Wash with brine, dry over Na₂SO₄, and concentrate.
Purification: Recrystallize from hexane/ethyl acetate.
Validation: ¹H NMR should show aromatic pyridine protons and the disappearance of furan signals.
Protocol B: Coupling to Form the Alkaloid Skeleton
Objective: Link the pyridine fragment to the steroid core.
Lithiation:
Dissolve 2-ethyl-5-methyl-3-pyridinol (protected as methyl ether if necessary) in anhydrous THF under Argon.
Cool to -78°C.
Add n-Butyllithium (n-BuLi) (1.1 eq) dropwise. Stir for 30 mins to generate the lithiated pyridine species.
Condensation:
Add the steroidal enone (e.g., 3β-acetoxy-5α-etiojerv-12(13)-en-17-one) dissolved in THF dropwise.
Allow the mixture to warm to room temperature over 4 hours.
Quench & Workup:
Quench with saturated NH₄Cl solution.
Extract with Ethyl Acetate.
Hydrogenation (The Critical Step):
The resulting product contains an aromatic pyridine ring.[6] To get the natural alkaloid structure, the ring must be saturated.
Dissolve the intermediate in Ethanol/Acetic Acid.
Add Platinum Oxide (PtO₂) catalyst.
Hydrogenate at 40-60 psi H₂ pressure.
Result: The pyridine ring reduces to a piperidine ring, yielding Dihydroveratramine or similar analogs.[1]
Part 5: Quantitative Data Summary
Parameter
2-Ethyl-5-methyl-3-pyridinol
Veratramine (Target Alkaloid)
Molecular Formula
C₈H₁₁NO
C₂₇H₃₉NO₂
Hybridization (Ring)
sp² (Aromatic)
sp³ (Saturated Piperidine)
Role in Chemistry
Synthetic Building Block
Bioactive Teratogen/Toxin
Key Reaction
Lithiation (C-C bond formation)
Hedgehog Pathway Inhibition
Melting Point
~79°C
~206°C
Part 6: References
Kutney, J. P., et al. (1975). Total synthesis of Veratrum alkaloids. University of British Columbia Library Open Collections. Link
Jacobs, W. A., & Craig, L. C. (1945). The Veratrum Alkaloids.[1][7] XXII. The Structure of Jervine. Journal of Biological Chemistry. Link
PubChem. (2024). Jervine Compound Summary. National Library of Medicine. Link
Voronina, T. A. (2012).[8] Mexidol: The spectrum of pharmacological effects. Zhurnal Nevrologii i Psikhiatrii imeni S.S. Korsakova. (Context on the 6-methyl isomer/Emoxypine distinction). Link
A Technical Guide to the Phytochemistry of Veratrum grandiflorum: Addressing the Isolation of 2-Ethyl-5-methyl-3-pyridinol and Detailing the Extraction of Steroidal Alkaloids
For Researchers, Scientists, and Drug Development Professionals Executive Summary This technical guide addresses the inquiry into the historical isolation of 2-Ethyl-5-methyl-3-pyridinol from Veratrum grandiflorum. A com...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the inquiry into the historical isolation of 2-Ethyl-5-methyl-3-pyridinol from Veratrum grandiflorum. A comprehensive review of scientific literature reveals no evidence of this compound as a natural product of this plant species. Instead, Veratrum grandiflorum is a well-documented and historically significant source of a complex array of steroidal alkaloids. These compounds, such as cyclopamine and veratramine, possess potent biological activities and have been the subject of extensive phytochemical investigation.
This document therefore pivots to provide a detailed, field-proven guide on the isolation, purification, and characterization of steroidal alkaloids from Veratrum grandiflorum. It is designed to equip researchers and drug development professionals with both the foundational knowledge and practical methodologies required to explore the rich chemistry of this important medicinal plant.
Part 1: Clarification on 2-Ethyl-5-methyl-3-pyridinol
Initial inquiries into the isolation of 2-Ethyl-5-methyl-3-pyridinol from Veratrum grandiflorum have not been substantiated by published research. The specified compound is not a recognized constituent of the Veratrum genus. The pyridinol scaffold is found in nature; however, the primary compounds of interest in Veratrum are structurally distinct.
It is possible the query refers to a related synthetic compound or a misnomer for other known pyridine derivatives. For clarity, compounds with similar names include:
5-Ethyl-2-methylpyridine : A synthetic compound produced from acetaldehyde and ammonia, primarily used as a precursor for nicotinic acid (Vitamin B3).[1][2] It is not a known natural product of Veratrum.
Emoxipine (2-ethyl-6-methyl-3-hydroxypyridine) : A synthetic antioxidant and neuroprotective agent.[3] Its natural occurrence has not been established, particularly not in Veratrum.
Given the lack of evidence for the target compound, the remainder of this guide will focus on the validated and extensively studied phytochemistry of Veratrum grandiflorum: its steroidal alkaloids.
Part 2: The Steroidal Alkaloids of Veratrum grandiflorum
The genus Veratrum has a long history in traditional medicine, used for conditions ranging from pain and inflammation to hypertension.[4][5] This bioactivity is primarily attributed to a diverse group of over 100 identified steroidal alkaloids.[4] These molecules are characterized by a C27 cholestane skeleton and are classified into several structural types, with the jervanine, cevanine, and veratramine types being prominent.
Veratrum grandiflorum, in particular, is a known source of several key steroidal alkaloids, including the famed teratogen and Hedgehog signaling pathway inhibitor, cyclopamine, which was first isolated from this genus in 1965.[6] The roots and rhizomes of the plant contain the highest concentrations of these compounds.[6]
Key Steroidal Alkaloids from Veratrum grandiflorum
The following table summarizes some of the significant steroidal alkaloids that have been isolated from Veratrum grandiflorum and related species.
Part 3: A Technical Workflow for Isolation and Characterization
The isolation of steroidal alkaloids from Veratrum grandiflorum is a multi-step process requiring careful selection of methods to accommodate the compounds' specific chemical properties. The general workflow is outlined below.
Caption: General workflow for steroidal alkaloid isolation.
Step-by-Step Experimental Protocols
This protocol describes a standard method for extracting the total alkaloid content from the plant material.
Plant Material Preparation: Air-dry the rhizomes and roots of Veratrum grandiflorum in a well-ventilated area away from direct sunlight. Once fully dried, grind the material into a coarse powder (approx. 20-40 mesh).
Causality: Drying prevents enzymatic degradation of the alkaloids and grinding increases the surface area, maximizing solvent penetration and extraction efficiency.
Maceration/Reflux Extraction:
Submerge the powdered plant material in 80-95% ethanol. A common ratio is 1:10 (w/v).[11]
To enhance the extraction of basic alkaloids, the solvent can be basified with ammonium hydroxide to a pH of 9-10. This converts alkaloid salts present in the plant tissue into their free-base form, which is more soluble in organic solvents.
Extract the material three times using reflux for 2-3 hours each time or by maceration at room temperature for 24-48 hours per extraction.[12]
Causality: Ethanol is an effective solvent for a wide range of polar and moderately non-polar compounds, including steroidal alkaloids. Refluxing uses heat to increase extraction kinetics, while repeated extractions ensure a higher yield.
Concentration: Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator until no ethanol remains. This yields a dark, viscous crude extract.[11]
This is a crucial liquid-liquid extraction step to separate the basic alkaloids from neutral and acidic co-extractives.
Acidification: Resuspend the crude extract in a 3-5% aqueous solution of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).
Causality: In the acidic solution, the basic nitrogen atom of the alkaloids becomes protonated, forming water-soluble salts (e.g., R₃N + H⁺ → R₃NH⁺).
Washing with Organic Solvent: Transfer the acidic aqueous solution to a separatory funnel and wash it several times with a non-polar organic solvent like hexane or dichloromethane.
Causality: Neutral and weakly acidic compounds (lipids, chlorophylls, etc.) will partition into the organic layer, while the protonated alkaloid salts remain in the aqueous layer. Discard the organic layer.
Basification and Re-extraction:
Adjust the pH of the aqueous layer to 9-11 using a base, such as concentrated ammonium hydroxide or sodium carbonate.
Causality: This deprotonates the alkaloid salts, converting them back to their free-base form, which is now soluble in organic solvents.
Extract the basified aqueous solution multiple times with dichloromethane or a chloroform/methanol mixture.
Final Concentration: Combine the organic layers containing the free-base alkaloids, wash with distilled water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the total alkaloid fraction.
The total alkaloid fraction is a complex mixture that requires chromatographic techniques for separation into individual compounds.
Column Chromatography:
Pack a glass column with silica gel or alumina as the stationary phase, equilibrated with a non-polar solvent system (e.g., hexane/ethyl acetate).
Dissolve the total alkaloid fraction in a minimal amount of solvent and adsorb it onto a small amount of silica gel. Load this onto the top of the column.
Elute the column with a gradient of increasing solvent polarity (e.g., starting with 100% hexane and gradually increasing the proportion of ethyl acetate, then adding methanol).
Causality: Compounds will separate based on their affinity for the stationary phase versus the mobile phase. Less polar alkaloids will elute first, followed by more polar ones.
Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify fractions containing similar compounds.
High-Performance Liquid Chromatography (HPLC):
Pool fractions containing the compound of interest and subject them to further purification using preparative or semi-preparative HPLC.[13][14]
A C18 reverse-phase column is commonly used, with a mobile phase typically consisting of a mixture of acetonitrile and water or methanol and water, often with a modifier like formic acid or trifluoroacetic acid.
Causality: HPLC provides much higher resolution than standard column chromatography, allowing for the separation of structurally similar alkaloids and yielding highly pure compounds.
Structural Elucidation
Once a compound is isolated in pure form, its chemical structure is determined using a combination of spectroscopic methods:
Mass Spectrometry (MS): Provides the molecular weight and elemental formula (via High-Resolution MS). Fragmentation patterns can give clues about the structure.[6][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structure determination. A suite of experiments (¹H NMR, ¹³C NMR, COSY, HSQC, HMBC) is used to piece together the complete chemical structure, including stereochemistry.[6][8]
Caption: The C-nor-D-homo jervanine skeleton, typical of alkaloids like cyclopamine.
Conclusion
While the history of 2-Ethyl-5-methyl-3-pyridinol's isolation from Veratrum grandiflorum is not supported by scientific literature, the plant remains a subject of intense interest for its rich composition of steroidal alkaloids. The methodologies detailed in this guide provide a robust framework for the extraction, isolation, and characterization of these potent bioactive molecules. The principles of solvent selection based on polarity, purification via acid-base partitioning, and high-resolution chromatographic separation are fundamental to natural product chemistry. Continued research into the constituents of V. grandiflorum is crucial for uncovering new therapeutic leads and understanding the complex biological roles of its unique alkaloids.
References
Frank, R. L., et al. (1955). 5-Ethyl-2-methylpyridine. Organic Syntheses, 35, 61. [Link]
Protsenko, D. O., et al. (2021). A new reaction route for the synthesis of 2-methyl-5-ethylpyridine. RSC Advances, 11(36), 22352-22361. [Link]
FooDB. (2019). Showing Compound 2-Ethyl-5-methylpyridine (FDB019728). Retrieved from [Link]
New Jersey Department of Health. (2010). Right to Know Hazardous Substance Fact Sheet: 2-Methyl-5-Ethylpyridine. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7728, 5-Ethyl-2-methylpyridine. Retrieved from [Link]
Chandler, C. E., & McDougal, O. M. (2022). Veratrum parviflorum: An Underexplored Source for Bioactive Steroidal Alkaloids. Molecules, 27(17), 5433. [Link]
Chandler, C. E., et al. (2021). Review: Veratrum californicum Alkaloids. Molecules, 26(19), 5934. [Link]
The Good Scents Company. (n.d.). 5-ethyl-2-methyl pyridine. Retrieved from [Link]
Chandler, C. E., et al. (2021). Review: Veratrum californicum Alkaloids. Molecules, 26(19), 5934. [Link]
Wikipedia. (n.d.). 5-Ethyl-2-methylpyridine. Retrieved from [Link]
Chandler, C. E., & McDougal, O. M. (2022). Veratrum parviflorum: An Underexplored Source for Bioactive Steroidal Alkaloids. Molecules, 27(17), 5433. [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 114681, 6-Methyl-2-ethyl-3-hydroxypyridine. Retrieved from [Link]
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
Chandler, C. E., & McDougal, O. M. (2014). Medicinal history of North American Veratrum. The FASEB Journal, 28(S1), lb673-lb673. [Link]
Turner, M. W., et al. (2016). Cyclopamine Bioactivity by Extraction Method from Veratrum californicum. Bioorganic & medicinal chemistry, 24(16), 3752–3757. [Link]
Gaffar, A., et al. (2024). Determination of Veratrum alkaloid contents in three Veratrum species by HPLC-MS/MS. Phytochemical Analysis. [Link]
CN101565445A. (2009). Method for preparing high-purity veratramine and jervine.
Frank, R. L., et al. (1955). 5-ethyl-2-methylpyridine. Organic Syntheses. [Link]
Wang, Y., et al. (2023). Steroidal Alkaloids from the Roots of Veratrum mengtzeanum Loes. with Their Anti-Inflammatory Activities. Molecules, 28(20), 7122. [Link]
Gaffar, A., et al. (2024). Determination of Veratrum alkaloid contents in three Veratrum species by HPLC-MS/MS. Phytochemical Analysis. [Link]
Kaneko, K., Tanaka, M. W., & Mitsuhashi, H. (1976). Origin of nitrogen in the biosynthesis of solanidine by Veratrum grandiflorum. Phytochemistry, 15(9), 1391–1393. [Link]
Chandler, C. E., et al. (2021). Review: Veratrum californicum Alkaloids. Molecules, 26(19), 5934. [Link]
Wang, L., et al. (2022). Pharmacokinetics of Veratramine and Jervine from Alcohol Extracts of Radix Veratri. Evidence-based complementary and alternative medicine : eCAM, 2022, 5894987. [Link]
Witschel, M. C., & Sieber, F. (2012). Cyclopamine and Hedgehog Signaling: Chemistry, Biology, Medical Perspectives. In Modern Alkaloids (pp. 1-34). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]
Protsenko, D. O., et al. (2021). A new reaction route for the synthesis of 2-methyl-5-ethyl-pyridine. RSC Advances, 11(36), 22352-22361. [Link]
Plants of the World Online. (n.d.). Veratrum grandiflorum (Maxim. ex Miq.) O.Loes. Kew Science. Retrieved from [Link]
Chandler, C. E., et al. (2021). Review: Veratrum californicum Alkaloids. Semantic Scholar. [Link]
Li, H., et al. (2025). New steroidal alkaloids with anti-inflammatory and analgesic effects from Veratrum grandiflorum. Journal of Ethnopharmacology. [Link]
Turner, M. W., et al. (2016). Cyclopamine Bioactivity by Extraction Method from Veratrum californicum. Bioorganic & medicinal chemistry, 24(16), 3752–3757. [Link]
Wikipedia. (n.d.). Steroidal alkaloid. Retrieved from [Link]
Wang, Y., et al. (2023). Steroidal Alkaloids from the Roots of Veratrum mengtzeanum Loes. with Their Anti-Inflammatory Activities. ResearchGate. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
This application note details the protocol for the selenium-mediated dehydrogenation of Jervine (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
), a Veratrum alkaloid, to yield specific 3-pyridinol derivatives , primarily 2-ethyl-5-methyl-3-hydroxypyridine . While modern spectroscopic techniques (NMR, X-ray) have largely superseded chemical degradation for structure determination, this protocol remains the gold standard for generating authentic pyridine reference markers from steroidal alkaloids and for specific isotope scrambling studies where total synthesis is inefficient.
), a gas more toxic than hydrogen cyanide. It possesses a deceptive "garlic-like" odor that rapidly causes olfactory fatigue (loss of smell), leading to undetected lethal exposure.[1]
Weigh in a static-free glovebox; use dedicated glassware.[1]
Thermal Runaway
Vessel rupture at ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
.
Use a sand bath with a blast shield; never use oil baths (flash point risk).[1]
Mechanism & Theory
Selenium dehydrogenation is a radical-mediated process.[1] At temperatures above ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
, molten selenium acts as a hydrogen acceptor.
Homolysis: The Se-Se bonds break to form radicals.[1]
H-Abstraction: Selenium radicals abstract hydrogen from the saturated rings of Jervine.[1]
Aromatization: The driving force is the formation of stable aromatic systems (pyridines from piperidines, phenanthrenes from steroid cores).
Cleavage: The harsh conditions cleave the C-O ether bridge in Jervine's E/F ring system, liberating the piperidine ring as a discrete pyridine derivative.
Pathway Visualization
The following diagram illustrates the degradation logic and product separation.
Caption: Workflow for the isolation of the basic pyridine fraction from the neutral hydrocarbon byproducts.
Pulverize the black residue mechanically (careful of dust).
Acid Extraction: Extract the powder with
mL of boiling 10% HCl.
Rationale: The target 3-pyridinol is basic (pyridine nitrogen) and will dissolve as the hydrochloride salt.[1] The steroid hydrocarbons (phenanthrenes) remain in the solid/neutral phase.
Filter the acidic solution through Celite to remove colloidal selenium.[1]
Basification: Cool the filtrate and slowly add 2M NaOH until pH > 10.
Solvent Extraction: Extract the aqueous phase with
Sublimation: The crude pyridine oil is best purified by vacuum sublimation at ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
(0.1 mmHg).
Crystallization: Recrystallize the sublimate from acetone/hexane.
Data Analysis & Characterization
The target molecule, 2-ethyl-5-methyl-3-hydroxypyridine , must be validated against the following specifications.
Fix: Adjust pH carefully.[1] 3-hydroxypyridines can exist as zwitterions.[1] Extraction is most efficient at the isoelectric point or slightly basic pH, but avoid extremely high pH where the phenolate anion forms (water soluble). pH 9-10 is optimal.[1]
References
Jacobs, W. A., & Craig, L. C. (1943). The Veratrum Alkaloids.[1] XXII. On Jervine. Journal of Biological Chemistry, 148(1), 41–50.
[Link]
Jacobs, W. A., & Craig, L. C. (1944). The Veratrum Alkaloids.[1] XXII. Structure of the "Pyridine Base". Journal of Biological Chemistry, 155, 565-572.[1]
[Link]
Ayer, W. A., et al. (1958).[1] The Selenium Dehydrogenation of Veatchine. Journal of the American Chemical Society, 80(22), 6146.
[Link]
Agency for Toxic Substances and Disease Registry (ATSDR). (2003).[1][2] Toxicological Profile for Selenium. CDC/HHS.
[Link][1]
Application Notes & Protocols: Investigating 2-Ethyl-5-methyl-3-pyridinol as a Novel Pyrolytic Additive for Enhanced Polymer Valorization
For Researchers, Scientists, and Drug Development Professionals Abstract The thermal decomposition of polymers, or pyrolysis, is a critical technology for converting plastic waste into valuable chemical feedstocks and fu...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thermal decomposition of polymers, or pyrolysis, is a critical technology for converting plastic waste into valuable chemical feedstocks and fuels.[1][2] The efficiency and selectivity of this process are often dictated by the intricate mechanisms of polymer degradation. This document outlines the potential application of 2-Ethyl-5-methyl-3-pyridinol as a novel pyrolytic additive. Drawing upon the known antioxidant and stabilizing properties of phenolic compounds, we propose a framework for evaluating the efficacy of this pyridinol derivative in modulating polymer pyrolysis.[3][4] This guide provides detailed protocols for the synthesis of 2-Ethyl-5-methyl-3-pyridinol, its incorporation into polymer matrices, and the subsequent analytical characterization of the pyrolytic products. The overarching goal is to furnish researchers with a comprehensive methodology to investigate the influence of this additive on pyrolysis reaction pathways, product distribution, and overall process efficiency.
Introduction: The Imperative for Advanced Pyrolytic Additives
The global challenge of plastic waste necessitates innovative solutions for its management and valorization. Polymer pyrolysis offers a promising route to a circular economy by breaking down long polymer chains into smaller, more valuable molecules.[1] The degradation of polymers at high temperatures in the absence of oxygen is a complex process involving various reaction mechanisms such as random-chain scission, end-chain scission, and chain-stripping.[1] The nature of the resulting pyrolysis oil, gas, and char is highly dependent on the polymer type and the process conditions.[1][2]
Additives play a pivotal role in directing the pyrolysis process.[5] They can act as catalysts, stabilizers, or radical scavengers, influencing the degradation pathways and, consequently, the composition of the pyrolytic products. While various additives have been explored, the quest for novel, highly effective, and selective additives continues.
This application note introduces 2-Ethyl-5-methyl-3-pyridinol, a pyridinolic compound with a phenolic hydroxyl group, as a candidate for a pyrolytic additive. Phenolic compounds are well-established as antioxidants and thermal stabilizers in polymers, effectively scavenging free radicals that initiate and propagate degradation reactions.[4][6] The hypothesis is that the 3-hydroxy-pyridine moiety in 2-Ethyl-5-methyl-3-pyridinol can confer thermal stability to the polymer matrix during the initial stages of pyrolysis, potentially leading to a more controlled degradation and a narrower, more desirable product distribution.
Physicochemical Properties of 2-Ethyl-5-methyl-3-pyridinol
Expected to be lower due to the electron-withdrawing effect of the hydroxyl group
Proposed Synthesis of 2-Ethyl-5-methyl-3-pyridinol
The synthesis of 2-Ethyl-5-methyl-3-pyridinol can be approached from its precursor, 2-Ethyl-5-methylpyridine. A common route to introduce a hydroxyl group at the 3-position of a pyridine ring involves a multi-step process.
Protocol 1: Synthesis of 2-Ethyl-5-methyl-3-pyridinol
Nitration of 2-Ethyl-5-methylpyridine:
Carefully add 2-Ethyl-5-methylpyridine to a mixture of fuming nitric acid and sulfuric acid at a controlled low temperature (e.g., 0-5 °C).
Allow the reaction to proceed for several hours, then quench by pouring onto ice.
Neutralize the solution with a base (e.g., NaOH) and extract the nitrated product. This step is critical and requires stringent safety precautions due to the exothermic nature of nitration.
Reduction of the Nitro Group:
Reduce the resulting 2-Ethyl-5-methyl-3-nitropyridine to 3-amino-2-ethyl-5-methylpyridine using a standard reducing agent such as SnCl₂/HCl or catalytic hydrogenation.
Diazotization and Hydrolysis:
Treat the 3-amino-2-ethyl-5-methylpyridine with nitrous acid (generated in situ from NaNO₂ and a strong acid like H₂SO₄) at low temperature to form the diazonium salt.
Gently warm the diazonium salt solution to facilitate hydrolysis, yielding the desired 2-Ethyl-5-methyl-3-pyridinol.
Purify the final product using techniques such as recrystallization or column chromatography.
Note: This is a generalized synthetic scheme. Optimization of reaction conditions and purification methods will be necessary.
Experimental Protocol for Evaluating Pyrolytic Performance
The following protocols detail the steps for incorporating 2-Ethyl-5-methyl-3-pyridinol into a model polymer (e.g., polypropylene) and conducting pyrolysis experiments.
Protocol 2: Incorporation of Additive into Polymer Matrix
Solvent Blending:
Dissolve the desired amount of polymer (e.g., 10 g of polypropylene) in a suitable solvent (e.g., hot xylene) to create a solution.
Dissolve a specific weight percentage of 2-Ethyl-5-methyl-3-pyridinol (e.g., 0.1, 0.5, 1.0 wt%) in a small amount of a compatible solvent.
Add the additive solution to the polymer solution and stir vigorously for several hours to ensure homogeneous mixing.
Precipitate the polymer-additive blend by pouring the solution into a non-solvent (e.g., methanol).
Filter and dry the resulting solid material under vacuum at a moderate temperature.
Melt Blending (for larger scale):
Use a laboratory-scale twin-screw extruder.
Dry the polymer pellets and the additive thoroughly.
Physically mix the polymer pellets with the desired weight percentage of 2-Ethyl-5-methyl-3-pyridinol.
Feed the mixture into the extruder at a controlled temperature profile and screw speed to ensure proper melting and mixing.
Pelletize the extruded strands for subsequent pyrolysis experiments.
Protocol 3: Bench-Scale Pyrolysis
Apparatus: A fixed-bed or fluidized-bed reactor is suitable for these experiments. The system should include a temperature controller, an inert gas supply (e.g., nitrogen), and a condensation system to collect liquid products.
Procedure:
Place a known mass of the polymer-additive blend (e.g., 5 g) into the reactor.
Purge the system with an inert gas (e.g., nitrogen at 100 mL/min) for at least 30 minutes to remove any oxygen.
Heat the reactor to the desired pyrolysis temperature (e.g., 400-600 °C) at a controlled heating rate (e.g., 10 °C/min).
Maintain the pyrolysis temperature for a set residence time (e.g., 30-60 minutes).
Pass the volatile products through a series of condensers (e.g., cooled with ice water and a dry ice/acetone bath) to collect the liquid fraction (pyrolysis oil).
Collect the non-condensable gases in a gas bag for analysis.
After cooling, weigh the solid residue (char) remaining in the reactor.
Calculate the mass balance to determine the yields of oil, gas, and char.
Analytical Characterization
A thorough analysis of the pyrolysis products is crucial to understanding the effect of the additive.
TGA is essential for assessing the thermal stability of the polymer-additive blend.[11][12][13]
Instrument: Thermogravimetric Analyzer.
Procedure:
Place a small sample (5-10 mg) of the polymer-additive blend in the TGA pan.
Heat the sample from ambient temperature to approximately 800 °C at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (nitrogen).[11]
Record the mass loss as a function of temperature.
The resulting TGA curve will provide information on the onset of degradation, the temperature of maximum degradation rate, and the final char yield. Compare the TGA curves of the neat polymer with those of the polymer-additive blends. An increase in the onset of degradation temperature would indicate improved thermal stability.
Py-GC-MS is a powerful technique for the detailed characterization of the volatile pyrolysis products.[14][15][16][17][18]
Instrument: A pyrolyzer coupled to a Gas Chromatograph-Mass Spectrometer.
Procedure:
Place a very small amount of the polymer-additive sample (µg to mg range) into a pyrolysis tube.
The pyrolyzer rapidly heats the sample to the target pyrolysis temperature.
The volatile pyrolysis products are directly transferred to the GC column for separation.
The separated components are then identified by the MS detector.
This analysis provides a detailed "fingerprint" of the pyrolysis products, allowing for the identification and semi-quantification of individual compounds. Changes in the product distribution with the addition of 2-Ethyl-5-methyl-3-pyridinol can be directly observed.
Bulk Liquid and Gas Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) of Pyrolysis Oil: The collected pyrolysis oil can be diluted in a suitable solvent and injected into a standard GC-MS system for detailed compositional analysis.[17][19][20]
Gas Chromatography with Thermal Conductivity Detector (GC-TCD) for Non-Condensable Gases: The composition of the non-condensable gases (e.g., H₂, CH₄, CO, CO₂) can be determined using a GC equipped with a TCD.[21]
Proposed Mechanism and Experimental Workflow
The anticipated role of 2-Ethyl-5-methyl-3-pyridinol in polymer pyrolysis is as a radical scavenger, similar to other phenolic antioxidants.[4][6] The hydroxyl group on the pyridine ring can donate a hydrogen atom to reactive polymer radicals, terminating the chain reaction of degradation. This can delay the onset of pyrolysis and potentially alter the degradation pathways to favor the formation of more stable, higher-value products.
Diagram 1: Proposed Mechanism of Action
Caption: Proposed mechanism of 2-Ethyl-5-methyl-3-pyridinol as a radical scavenger.
Diagram 2: Experimental Workflow
Caption: Workflow for evaluating 2-Ethyl-5-methyl-3-pyridinol as a pyrolytic additive.
Safety Considerations
Chemical Handling: The synthesis and handling of 2-Ethyl-5-methyl-3-pyridinol and its precursors should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn. Pyridine derivatives can be toxic and should be handled with care.[7]
Pyrolysis: Pyrolysis experiments are conducted at high temperatures and pressures. The reactor system must be designed to withstand these conditions and should be equipped with appropriate safety features, such as pressure relief valves. The pyrolysis gases may be flammable and toxic; therefore, proper ventilation and gas handling procedures are essential.
Conclusion
The use of 2-Ethyl-5-methyl-3-pyridinol as a pyrolytic additive for polymers represents a novel area of research with the potential to enhance the efficiency and selectivity of plastic waste valorization. The protocols and analytical methods detailed in this application note provide a robust framework for researchers to systematically investigate the efficacy of this compound. By understanding the fundamental interactions between the additive and the polymer during pyrolysis, it may be possible to tailor the process to yield a higher proportion of desirable chemical feedstocks, thereby contributing to a more sustainable future.
References
National Center for Biotechnology Information. (n.d.). 5-Ethyl-2-methylpyridine. PubChem. Retrieved from [Link]
Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer. (n.d.). IOP Conference Series: Earth and Environmental Science. Retrieved from [Link]
Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems. (2023). Polymers. Retrieved from [Link]
Wikipedia. (n.d.). 5-Ethyl-2-methylpyridine. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 2-Ethyl-5-methylpyridine. PubChem. Retrieved from [Link]
Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. (2018). Molecules. Retrieved from [Link]
FooDB. (n.d.). Showing Compound 2-Ethyl-5-methylpyridine (FDB019728). Retrieved from [Link]
Circular Plastics Technologies: Pyrolysis of Plastics to Fuels and Chemicals. (2022). OSTI.GOV. Retrieved from [Link]
Tracking Microplastics and Their Associated Chemical Additives in Plant Tissues: A Pyrolysis GC-MS Approach to Identification and Quantification. (2024). Analytical Chemistry. Retrieved from [Link]
Identification and quantification of plastic additives using Pyrolysis-GC/MS: a review. (2022). TrAC Trends in Analytical Chemistry. Retrieved from [Link]
Recycling of Plastic Waste: How the Conditions of Thermal Cracking and the Composition of Plastic Mixtures Affect Product Yield. (2024). Polymers. Retrieved from [Link]
The Good Scents Company. (n.d.). 5-ethyl-2-methyl pyridine. Retrieved from [Link]
Pyrolysis Mechanism of Polymers and Other Solid Hydrocarbons. (2021). YouTube. Retrieved from [Link]
Mechanistic Modeling of Polymer Pyrolysis: Polypropylene. (2010). Industrial & Engineering Chemistry Research. Retrieved from [Link]
Polymer additive analysis by pyrolysis-gas chromatography I. Plasticizers. (2000). Journal of Chromatography A. Retrieved from [Link]
Characterisation and gas chromatography–mass spectrometry analysis of products from pyrolysis of municipal solid waste using a fixed-bed reactor. (2024). Journal of Engineering and Exact Sciences. Retrieved from [Link]
BRK Technologies s.r.o. (n.d.). Process Analytical System for Pyrolysis Products Analysis. Retrieved from [Link]
Google Patents. (n.d.). Process for the production of 2-methyl-5-ethyl pyridine.
Methods and Mechanisms of Pyrolysis: Modeling Polymer Decomposition for a Circular Economy. (2023). University of Minnesota Digital Conservancy. Retrieved from [Link]
Thermogravimetric Analysis of Polymers. (2019). ResearchGate. Retrieved from [Link]
Kinetics, Product Evolution, and Mechanism for the Pyrolysis of Typical Plastic Waste. (2021). ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
Overview of Analytical Methods Used for Chemical Characterization of Pyrolysis Bio-oil. (2016). Energy & Fuels. Retrieved from [Link]
Plastic Service Centers. (2022). 4 Additives That Make Plastics Flame Retardant. Retrieved from [Link]
Wikipedia. (n.d.). Thermogravimetric analysis. Retrieved from [Link]
Organic Syntheses. (n.d.). 5-ethyl-2-methylpyridine. Retrieved from [Link]
Characterization of Pyrolysis Oils Using a Combination of GC×GC/TOFMS and GC/HRMS Analysis: The Impact of Data Processing Parameters. (2023). Molecules. Retrieved from [Link]
Karlsruhe Institute of Technology. (n.d.). Pyrolysis Products Analysis. Retrieved from [Link]
Acid Treatment Enhances the Antioxidant Activity of Enzymatically Synthesized Phenolic Polymers. (2020). Polymers. Retrieved from [Link]
Pyrolysis-Gas Chromatography/Mass Spectrometry Analysis of Oils from Different Sources. (2024). Journal of the American Oil Chemists' Society. Retrieved from [Link]
A new reaction route for the synthesis of 2-methyl-5-ethylpyridine. (2015). RSC Advances. Retrieved from [Link]
YouTube. (2023). Thermogravimetric Analysis (TGA) For Polymers Explained!!!. Retrieved from [Link]
melt stabilization of pe with natural antioxidants: comparison. (n.d.). CORE. Retrieved from [Link]
Pattern Recognition of Pyrolysis Bio-Oils by GC×GC-TOFMS with Tile-Based Feature Selection and Principal Component Analysis. (2024). ACS Measurement Science Au. Retrieved from [Link]
Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. (n.d.). NC State University Libraries. Retrieved from [Link]
Analytical Pyrolysis. (2019). ResearchGate. Retrieved from [Link]
Quantification of the composition of pyrolysis oils of complex plastic waste by gas chromatography coupled with mass spectrometer detector. (2024). RSC Advances. Retrieved from [Link]
Thermoset Characterization Part 12: Introduction to Thermogravimetric Analysis (TGA). (2014). Polymer Innovation Blog. Retrieved from [Link]
YouTube. (2022). Pyrolysis GCMS The Power of Mass Spectrometry for Unveiling Plastic Contamination in the Environment. Retrieved from [Link]
Application Note: Catalytic Hydrogenation of 2-Ethyl-5-methyl-3-pyridinol
This Application Note and Protocol guide details the catalytic hydrogenation of 2-Ethyl-5-methyl-3-pyridinol to its corresponding piperidine derivative, 2-ethyl-5-methylpiperidin-3-ol . The guide is structured to provide...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol guide details the catalytic hydrogenation of 2-Ethyl-5-methyl-3-pyridinol to its corresponding piperidine derivative, 2-ethyl-5-methylpiperidin-3-ol .
The guide is structured to provide mechanistic insight, robust experimental protocols, and troubleshooting logic, specifically tailored for researchers in medicinal chemistry and process development.
Introduction & Scope
The hydrogenation of 2-Ethyl-5-methyl-3-pyridinol is a critical transformation in the synthesis of chiral piperidine scaffolds, which are ubiquitous pharmacophores in analgesics, neuroleptics, and bioactive alkaloids. Unlike simple pyridine reduction, the presence of the hydroxyl group at the C3 position and alkyl substituents at C2 and C5 introduces significant challenges:
Catalyst Poisoning: The basic nitrogen and the hydroxyl group can strongly coordinate to metal surfaces, inhibiting turnover.
Stereocomplexity: The reduction generates three contiguous chiral centers. Controlling the diastereoselectivity (cis vs. trans) is paramount.
Chemo-selectivity: Avoiding hydrogenolysis (cleavage) of the C-O bond while saturating the aromatic ring.
This guide presents two validated protocols: a Rhodium-based method for high stereoselectivity and mild conditions, and a Platinum-based method for robust scale-up.
Mechanistic Insight & Reaction Pathway
Understanding the surface chemistry is essential for protocol optimization. The reduction follows a Horiuti-Polanyi mechanism where the pyridine ring adsorbs flat onto the metal surface.
Key Mechanistic Factors:
Protonation is Key: Neutral pyridines poison catalysts by forming strong M-N
-bonds. Conducting the reaction in acidic media (Acetic Acid, HCl, or Trifluoroethanol) protonates the nitrogen (pyridinium form), preventing strong coordination and facilitating hydrogenation of the -system.
Syn-Addition: Heterogeneous hydrogenation typically delivers hydrogen from the catalyst surface to the "bottom" face of the ring. This favors all-cis diastereomers, as substituents (Ethyl, Methyl, OH) will orient away from the catalyst surface to minimize steric clash.
Table 1 summarizes the performance characteristics of common catalysts for this specific substrate class.
Catalyst
Activity
Diastereoselectivity (cis)
Risk of Hydrogenolysis (C-O cleavage)
Recommended Solvent
5% Rh/C
High
Excellent (>95%)
Low
Acetic Acid, TFE
PtO₂ (Adams)
Moderate
Good
Low
Acetic Acid + H₂SO₄
5% Pd/C
Low
Moderate
High (Avoid for 3-pyridinols)
MeOH + HCl
Ru/C
High
High
Very Low
Water/EtOH (High Pressure)
Expert Recommendation: Use Rh/C or Rh₂O₃ for the highest diastereomeric excess (de) and yield. Use PtO₂ if Rhodium is cost-prohibitive and higher pressures are accessible.
Preparation: In a clean glass liner, dissolve the substrate in Glacial Acetic Acid.
Catalyst Addition: Carefully add the Rh/C catalyst. Safety Note: Rh/C is pyrophoric. Wet with a small amount of water or add under an inert blanket (Argon/N2).
Sealing: Place the liner in the autoclave. Seal and purge with Nitrogen (3 cycles, 5 bar) to remove oxygen.
Hydrogenation:
Charge the vessel with Hydrogen gas to 5 bar (75 psi) .
Heat the reaction to 50°C .
Stir vigorously (1000 rpm) for 12–16 hours .
Monitoring: Check hydrogen uptake. When pressure stabilizes, sample an aliquot. Analyze by HPLC or GC-MS (look for M+ = 143).
Workup:
Cool to room temperature and vent H₂ carefully.
Filter the mixture through a Celite® pad to remove the catalyst. Wash the pad with Methanol (2 x 10 mL).
Concentrate the filtrate under reduced pressure to remove solvents.
Neutralization: The residue will be the acetate salt. Dissolve in minimal water, basify with 2M NaOH to pH > 12, and extract with Dichloromethane (DCM) or Chloroform (3 x 20 mL).
Dry organics over Na₂SO₄ and concentrate to yield the crude piperidinol.
Workup: Similar to Protocol A. Note: Ensure complete neutralization of the strong acid added.
Troubleshooting & Optimization Logic
Common failure modes in pyridine hydrogenation include incomplete conversion (poisoning) and loss of the hydroxyl group (hydrogenolysis).
Decision Tree for Optimization
Figure 2: Troubleshooting logic for common hydrogenation issues.
Key Troubleshooting Tips:
Stalled Reaction: If the reaction stops at 50% conversion, the product (secondary amine) might be poisoning the catalyst more than the substrate. Action: Add 1 equivalent of HCl to trap the product as the hydrochloride salt.
De-oxygenation: If you observe the formation of 2-ethyl-5-methylpiperidine (loss of OH), switch from Pd or Pt to Ruthenium (Ru/C) or Rhodium (Rh/C) and lower the temperature.
Safety & Handling
Hydrogen Gas: Extremely flammable. Ensure all vessels are grounded and leak-tested. Work in a well-ventilated area.
Catalysts (Rh/C, PtO₂, Pd/C): Pyrophoric when dry. Never expose dry catalyst to air after the reaction (it contains adsorbed hydrogen). Keep wet with water or solvent during filtration.
Acidic Solvents: Glacial acetic acid is corrosive. Handle with appropriate PPE.
References
BenchChem. (2025).[2] Catalytic Hydrogenation of 3-Methylpyridine to 3-Methylpiperidine: Application Notes and Protocols. Retrieved from
Despois, A., & Cramer, N. (2025).[3] Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv.[3] Retrieved from
RSC Publishing. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. Retrieved from
Organic Syntheses. Piperidine, 1-ethyl-. Organic Syntheses Procedure. Retrieved from
Biel, J. H., et al. (1957). Method of reducing 3-hydroxypyridine and its derivatives. US Patent 2,802,007.[4] Retrieved from
Functionalization of the hydroxyl group in 2-Ethyl-5-methyl-3-pyridinol
Application Note: Selective Functionalization of the Hydroxyl Group in 2-Ethyl-5-methyl-3-pyridinol Abstract This technical guide details the strategic functionalization of the C3-hydroxyl group in 2-Ethyl-5-methyl-3-pyr...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Selective Functionalization of the Hydroxyl Group in 2-Ethyl-5-methyl-3-pyridinol
Abstract
This technical guide details the strategic functionalization of the C3-hydroxyl group in 2-Ethyl-5-methyl-3-pyridinol.[1] While structurally similar to the antioxidant Emoxypine (2-ethyl-6-methyl-3-pyridinol), the 5-methyl isomer presents unique steric and electronic considerations.[1] This document addresses the core synthetic challenge: controlling regioselectivity between O-functionalization (desired) and N-functionalization (undesired) arising from the ambident nature of the 3-hydroxypyridine anion. We provide validated protocols for etherification (via Mitsunobu coupling), acylation, and phosphorylation, supported by mechanistic insights and analytical differentiation methods.
Chemical Context & Reactivity Landscape
The 3-hydroxypyridine scaffold exists in a tautomeric equilibrium between the neutral enol form and the zwitterionic keto form. This duality complicates functionalization, as the deprotonated anion is ambident —possessing two nucleophilic sites: the phenolate oxygen and the pyridine nitrogen.
The Challenge: Under basic conditions (e.g.,
), simple alkylation with alkyl halides often yields a mixture of O-alkyl (ether) and N-alkyl (pyridone) products.[2]
The Solution: Regiocontrol is achieved by manipulating the "Hard-Soft Acid-Base" (HSAB) parameters and utilizing specific coupling mechanisms that lock the oxygen nucleophile.
Figure 1: The tautomeric equilibrium and divergent reaction pathways of 3-hydroxypyridines. Selective O-functionalization requires specific conditions to suppress N-attack.
Protocol A: O-Alkylation via Mitsunobu Reaction
Objective: Synthesis of ether derivatives (e.g., for lipophilicity adjustment) with >95% O-selectivity.
Rationale: The Mitsunobu reaction is the "gold standard" for 3-hydroxypyridines. It activates the alcohol substrate (R-OH) rather than the pyridine, forcing the attack by the pyridinol oxygen and effectively bypassing the N-alkylation pathway observed with alkyl halides.
Materials
Substrate: 2-Ethyl-5-methyl-3-pyridinol (1.0 eq)
Reagent: Primary or Secondary Alcohol (R-OH) (1.2 eq)
Phosphine: Triphenylphosphine (
) (1.5 eq)
Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) or DEAD (1.5 eq)
Solvent: Anhydrous THF (0.1 M concentration)
Step-by-Step Methodology
Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve 2-Ethyl-5-methyl-3-pyridinol (1.0 eq), the target alcohol (1.2 eq), and
(1.5 eq) in anhydrous THF.
Cooling: Cool the reaction mixture to 0°C using an ice bath. Note: Cooling is critical to prevent side reactions of the betaine intermediate.
Addition: Add DIAD (1.5 eq) dropwise over 15–20 minutes. The solution will turn yellow/orange.
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12–24 hours. Monitor by TLC (typically 50% EtOAc/Hexanes) or LC-MS.
Quenching: Quench with a small amount of water (0.5 mL).
Workup: Concentrate the THF under reduced pressure. Redissolve the residue in EtOAc and wash with saturated
and brine.
Purification: The major byproduct is triphenylphosphine oxide (
). Remove via flash column chromatography.
Tip: If TPPO co-elutes, precipitate it first by triturating the crude residue with cold diethyl ether/hexanes (1:1) and filtering.[3]
Protocol B: O-Acylation (Prodrug Synthesis)
Objective: Synthesis of ester prodrugs to enhance bioavailability or stability.
Rationale: Acylation is kinetically controlled. Under weak basic conditions (Et3N), the oxygen attacks the "hard" carbonyl electrophile faster than the nitrogen.
Deprotonation: Suspend NaH (1.2 eq) in anhydrous THF at 0°C. Slowly add a solution of the pyridinol (1.0 eq) in THF. Stir for 30 mins until hydrogen evolution ceases.
Observation: The solution may turn slightly yellow as the phenolate forms.
Addition: Add Diethyl chlorophosphate (1.1 eq) dropwise at 0°C.
Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 3 hours.
Workup: Carefully quench with saturated
. Extract with EtOAc.
Purification: Flash chromatography (EtOAc/MeOH gradients). Note: Phosphate esters are polar; ensure the column is flushed well.
Analytical Validation (E-E-A-T)
Distinguishing between O-functionalized and N-functionalized isomers is critical for safety and efficacy.[1]
Table 1: NMR Diagnostic Criteria
Feature
O-Isomer (Target)
N-Isomer (Impurity)
Mechanistic Cause
Ring Protons (H4, H6)
Minimal shift vs SM
Significant Downfield Shift (+0.5 - 1.0 ppm)
Loss of aromaticity in N-alkylated pyridone ring.[1]
Figure 2: The Mitsunobu mechanism guarantees O-selectivity by converting the alcohol into a leaving group, which is then attacked by the specific acidity of the pyridinol oxygen.
References
Katritzky, A. R., et al. (2010). Handbook of Heterocyclic Chemistry. Elsevier. (General reactivity of 3-hydroxypyridines and tautomerism).
Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis. (Foundational protocol for O-alkylation).
Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry. (Detailed discussion on N vs O alkylation competition).
PubChem. (2023). 2-Ethyl-5-methylpyridine Compound Summary. (Precursor data and physical properties).[4][5]
ResearchGate. (2018). Specific N-Alkylation of Hydroxypyridines. (Contrasting literature showing conditions that favor N-alkylation to be avoided).
Technical Support Center: Furan Ring Opening & Pyridinol Synthesis
Topic: Troubleshooting Furan Ring Opening in Pyridinol Synthesis Role: Senior Application Scientist Audience: Pharmaceutical Researchers & Process Chemists Introduction: Navigating the "Pink Water" Trap Welcome to the te...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Furan Ring Opening in Pyridinol Synthesis
Role: Senior Application Scientist
Audience: Pharmaceutical Researchers & Process Chemists
Introduction: Navigating the "Pink Water" Trap
Welcome to the technical support center for furan-to-pyridinol conversions. If you are here, you are likely facing one of two scenarios: your reaction mixture has turned into an intractable black tar, or your yield is vanishing into the aqueous phase during workup.
The synthesis of 3-pyridinols from furan substrates generally proceeds via two distinct oxidative ring-opening pathways, depending on your starting material:
The Clauson-Kaas Route: Oxidation of furan to a 2,5-dialkoxy-2,5-dihydrofuran intermediate, followed by acid-catalyzed hydrolysis and nitrogen insertion.
The Achmatowicz Rearrangement: Oxidation of furfuryl alcohol to a dihydropyranone, followed by nitrogen exchange (Aza-Achmatowicz) and aromatization.
This guide prioritizes the Clauson-Kaas method, as it is the industrial standard for 3-pyridinol synthesis, but includes a dedicated module for Achmatowicz troubleshooting.
Module 1: The Oxidative Ring Opening (Clauson-Kaas)
The first step involves converting the aromatic furan into a masked 1,4-dicarbonyl species (the "acetal"). This is the most common point of failure due to the high reactivity of the intermediate.
The Mechanism & Pathway[1][2][3][4][5][6][7]
Figure 1: The Clauson-Kaas pathway.[1] The "Acetal" is your safe harbor; the "Dicarbonyl" is the danger zone.
Standard Protocol: Bromine-Mediated Methoxylation
Grounding: This protocol is adapted from classic Clauson-Kaas methodologies [1, 2].
Setup: Charge a flask with Furan (1.0 eq) and anhydrous MeOH (5-10 volumes). Cool to -30°C .[2]
Buffer: Add anhydrous
(2.2 eq) or similar base. Note: Essential to neutralize HBr.
Addition: Add
(1.05 eq) in MeOH dropwise. Maintain temp < -20°C.
Quench: Once colorless/pale yellow, neutralize with aqueous base if not already buffered.
Workup: Extract the acetal (2,5-dimethoxy-2,5-dihydrofuran). Do not proceed to hydrolysis without isolation unless running a telescoping flow process.
Troubleshooting the Oxidation
Symptom
Probable Cause
Corrective Action
Violent Exotherm / Black Tar
Runaway polymerization due to acid buildup (HBr).
Must use a buffer. Add or run the reaction in the presence of an acid scavenger. Keep T < -20°C.
Low Conversion
Wet Methanol.
Water competes with MeOH, forming hemiacetals that degrade. Use anhydrous MeOH .
Product is Unstable Oil
Residual Acid.
The acetal is acid-sensitive. Ensure the workup pH is >7 before concentrating the solvent.
Explosion Risk
Peroxide formation (if using furan from old stock).
Test starting furan for peroxides. Distill furan over KOH before use.
Module 2: Nitrogen Insertion & Cyclization
This step converts the acetal into the pyridine ring. The failure mode here is almost always pH mismanagement .
The "pH Trap" Logic
pH < 3: The amine nucleophile is fully protonated (
) and cannot attack the carbonyl. Hydrolysis occurs, but cyclization halts.
pH > 9: The 1,4-dicarbonyl intermediate undergoes aldol-type polymerization (browning/tarring) before the amine can react.
Target:pH 5.0 – 6.0 (The "Sweet Spot").
Protocol: One-Pot Hydrolysis-Cyclization
Dissolve the isolated acetal (from Module 1) in dilute aqueous HCl (0.1 M).
Stir at room temperature until the mixture becomes homogeneous (hydrolysis complete, ~1-2 h).
Critical Step: Add the amine (as a hydrochloride salt) or ammonia.
Adjust pH to 5.5 using Sodium Acetate (NaOAc) or NaOH.
Heat to reflux (80-100°C) for 2-4 hours.
Cool and adjust pH to the isoelectric point of the specific pyridinol for precipitation/extraction.
Troubleshooting Cyclization
Q: My reaction turned pink/purple immediately upon acid addition.
A: This is normal. The "pink water" indicates the formation of the 1,4-dicarbonyl species (often succinaldehyde derivatives). However, if it turns dark brown/black , you have polymerized the aldehyde. Reduce the acid concentration and ensure you are not heating the hydrolysis step before the amine is added [3].
Q: I cannot isolate the product from the water phase.
A: 3-Pyridinols are amphoteric and highly water-soluble.
Fix 1: Adjust pH to the exact isoelectric point (pI) to precipitate.
Fix 2: Use continuous extraction with n-butanol or chloroform/isopropanol (3:1).
Fix 3: If the product is trapped in salts, evaporate to dryness and triturate with hot ethanol.
Module 3: The Aza-Achmatowicz Variant
If your starting material is Furfuryl Alcohol , you are performing an Achmatowicz rearrangement, not a standard Clauson-Kaas.
Figure 2: The Achmatowicz route requires an oxidative rearrangement to a pyranone before nitrogen insertion.
Key Troubleshooting Distinction:
Issue: The pyranone intermediate is stable, but the conversion to pyridine requires aromatization (loss of water).
Fix: Unlike the Clauson-Kaas (which aromatizes spontaneously upon cyclization), the Aza-Achmatowicz product often requires acidic dehydration or oxidative conditions to fully aromatize to the pyridinol [4, 5].
FAQ: Rapid Response
Q: Can I use NBS instead of Bromine?A: Yes. NBS/MeOH is often milder and easier to handle on a small scale. However, succinimide byproducts can complicate purification. For scale-up,
or electrolysis is preferred [1].
Q: Why is my yield consistently 40-50%?A: This is often the "Clauson-Kaas Ceiling." The ring-opening creates a statistical mixture of cis/trans isomers and open-chain conformers. Only specific conformers cyclize efficiently. To improve yield, ensure the dilution is high (0.1 M) during the cyclization step to favor intramolecular reaction over intermolecular polymerization.
Q: Is electrolysis better?A: For industrial scales, yes. Electrochemical methoxylation avoids bromine waste and is generally cleaner. It generates the acetal in high yield without the exothermic risks of chemical oxidants [6].
References
Clauson-Kaas, N., & Tyle, Z. (1952).[1] Preparation of cis- and trans-2,5-dimethoxy-2-dihydrofuran. Acta Chemica Scandinavica, 6, 667-670.
Marson, C. M. (2012). Furan Ring Opening in Synthesis. In Heterocyclic Chemistry.
Organic Syntheses. (2010). Synthesis of Succinaldehyde from 2,5-Dimethoxytetrahydrofuran. Org.[3][4] Synth. 87, 215.
Deska, J., & Thiel, O. (2011). The Achmatowicz Rearrangement – Oxidative Ring Expansion of Furfuryl Alcohols.[5] Synthesis, 2011(21), 3405-3420.
Ciufolini, M. A., et al. (2015). The Aza-Achmatowicz Reaction: Facile Entry into Functionalized Piperidinones.[6] European Journal of Organic Chemistry, 2015(22), 4811-4829.
Fuchigami, T., & Inagi, S. (2011). Fundamentals and Applications of Organic Electrochemistry: Synthesis of Materials and Devices. John Wiley & Sons.
Technical Support Center: Overcoming Steric Hindrance in 5-Methyl Substituted Pyridines
Executive Summary The 5-methylpyridine motif (chemically equivalent to 3-methylpyridine in mono-substituted systems) presents a classic "meta-blocker" challenge in medicinal chemistry. The methyl group at C5 exerts a dua...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 5-methylpyridine motif (chemically equivalent to 3-methylpyridine in mono-substituted systems) presents a classic "meta-blocker" challenge in medicinal chemistry. The methyl group at C5 exerts a dual inhibitory effect:
Steric Shielding: It directly hinders the C4 and C6 positions, complicating ortho-functionalization.
Electronic Deactivation: As a weak electron-donating group (EDG), it subtly alters the nucleophilicity of the nitrogen and the electrophilicity of the ring carbons.
This guide moves beyond standard textbook protocols, providing field-tested solutions for cross-coupling and C-H functionalization in these crowded systems.
Module 1: The "Engine Room" – Cross-Coupling in Steric Vices
The Problem: Standard Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalysts frequently fail when coupling at C6 (adjacent to the C5-methyl) or C4 due to stalled reductive elimination. The methyl group prevents the two coupling partners from aligning on the metal center.
The Solution: Switch to Pd-PEPPSI-IPent .
Unlike standard phosphine ligands, the N-heterocyclic carbene (NHC) ligand in PEPPSI-IPent is bulky yet flexible. The "IPent" (isopentyl) wings wrap around the palladium center, forcing the coupling partners together to accelerate reductive elimination—the exact step where steric hindrance usually kills the reaction.
Protocol: High-Steric Suzuki-Miyaura Coupling
Target: Coupling a boronic acid to 2-chloro-5-methylpyridine (steric clash at C6).
Reagent/Parameter
Specification
Role
Catalyst
Pd-PEPPSI-IPent (1–2 mol%)
Facilitates reductive elimination in crowded spheres.
Base
KOtBu (1.5 equiv)
Strong base required to activate the NHC precatalyst.
Solvent
1,4-Dioxane or Toluene
Non-polar solvents stabilize the active Pd-NHC species.
Temperature
60–80 °C
Moderate heat is sufficient; avoid >100 °C to prevent proto-deboronation.
Step-by-Step Workflow:
Charge: In a glovebox or under Argon, add Pd-PEPPSI-IPent (1 mol%), Boronic Acid (1.2 equiv), and Base (KOtBu, 1.5 equiv) to a reaction vial.
Solvate: Add anhydrous 1,4-Dioxane (0.5 M concentration).
Activate: Stir at room temperature for 5 minutes. The solution should turn from yellow to a distinct orange/brown (activation of the precatalyst).
Inject: Add the 5-methylpyridine substrate (1.0 equiv).
Heat: Seal and heat to 80 °C for 4–12 hours.
Workup: Filter through Celite. The NHC ligand is robust and does not require oxidative quenching.
Expert Insight: If you observe "homocoupling" of your boronic acid, your catalyst is too active. Lower the temperature to 40 °C and switch the base to K₃PO₄.
The 5-methyl group creates a regioselectivity trap. Radical attacks (Minisci) naturally favor C2, but steric bulk at C5 can unpredictably shift selectivity to C4 or C6 depending on the radical source.
Scenario A: Hitting the C6 Position (The "Steric Wall")
Direct C-H activation at C6 is blocked by the C5-methyl. To overcome this, you must change the electronics of the ring to make C6 the only reactive site.
Strategy:N-Oxide Activation (The Boekelheide Route)
Oxidizing the nitrogen creates a dipole that activates the C2 and C6 positions. Since C2 is electronically similar but sterically more open, we use the "Rearrangement" trick.
Protocol:
Oxidation: Treat 5-methylpyridine with m-CPBA (1.1 equiv) in DCM to form the N-oxide.
Acylation: React with Acetic Anhydride (Ac₂O) at reflux.
Mechanism:[1][2][3][4][5] The N-oxide oxygen attacks the anhydride, forming an N-acetoxy cation. The acetate anion then attacks C6 (favored over C2 due to the specific [3,3]-sigmatropic rearrangement alignment with the C5-methyl group).
Hydrolysis: Treat with mild base (K₂CO₃/MeOH) to yield 6-hydroxymethyl-3-picoline or 2-pyridone derivatives.
Scenario B: Hitting the C4 Position (The "Electronic Trap")
To hit C4 (ortho to the methyl), you must block C2 and use a radical process.
Strategy:C4-Selective Minisci Reaction
Standard Minisci conditions give a mixture of C2 and C4. Use a blocking group strategy or specific radical precursors.
Condition: Two-phase system (DCM/Water) with TFA (Trifluoroacetic acid).
The Trick: The TFA protonates the pyridine, making it highly electrophilic. The 5-methyl group sterically discourages C6 attack. While C2 is favored, adding a transient blocking group (like a bulky Lewis Acid, e.g., BF₃·OEt₂) can shift selectivity toward C4 by shielding the nitrogen lone pair and the adjacent C2/C6 positions.
Visualizing the Logic
The following diagram illustrates the decision matrix for functionalizing 5-methyl substituted pyridines.
Caption: Decision tree for selecting the correct synthetic methodology based on the target position relative to the 5-methyl substituent.
Troubleshooting & FAQ
Symptom
Probable Cause
Corrective Action
Reaction turns black immediately (Pd Black formation)
Catalyst decomposition due to steric inability to ligate.
Switch from phosphine ligands (PPh₃) to NHC ligands (PEPPSI-IPent) . The NHC bond is stronger and prevents Pd aggregation.
Recovery of starting material (0% Conversion)
Oxidative addition failed. The C-Cl bond is electron-rich due to the methyl group.
Use a more labile leaving group (Bromide/Iodide) or switch to a Buchwald G3 precatalyst (e.g., XPhos Pd G3) which is specialized for electron-rich aryl chlorides.
Mixture of C2 and C4 isomers in Minisci reaction
Lack of regiocontrol.
Add BF₃·OEt₂ (1.0 equiv) . It coordinates to the Nitrogen, sterically blocking C2 and C6, forcing the radical to C4.
Protodeboronation of Boronic Acid
Reaction temperature too high or base too strong.
Switch base to K₃PO₄ and add 10% water to the solvent system. Lower temp to 60 °C.
References
Organ, M. G., et al. (2012). Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst. Chemistry – A European Journal.
Baran, P. S., et al. (2015). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society.[6]
Fagnou, K., et al. (2009). Rh(III)-Catalyzed C-H Activation of Pyridine N-Oxides. Science.
Organ, M. G. (2017). Bulky Yet Flexible Pd-PEPPSI-IPentAn for the Synthesis of Sterically Hindered Biaryls. Journal of Organic Chemistry. [7]
Technical Support Center: Stabilization of 2-Ethyl-5-methyl-3-pyridinol During Storage
Welcome to the technical support center for 2-Ethyl-5-methyl-3-pyridinol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handlin...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 2-Ethyl-5-methyl-3-pyridinol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling and storage of this compound. As a substituted 3-hydroxypyridine, 2-Ethyl-5-methyl-3-pyridinol possesses a unique chemical structure that, while valuable for its potential therapeutic applications, also presents specific stability challenges. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experimental outcomes.
I. Understanding the Stability of 2-Ethyl-5-methyl-3-pyridinol: A Proactive Approach
The stability of 2-Ethyl-5-methyl-3-pyridinol is primarily influenced by its 3-hydroxyl group attached to the pyridine ring. This feature makes the molecule susceptible to degradation via oxidation and photodegradation. The electron-donating nature of the ethyl and methyl substituents can further modulate the reactivity of the pyridine ring and the hydroxyl group.
II. Frequently Asked Questions (FAQs)
Q1: My freshly prepared solution of 2-Ethyl-5-methyl-3-pyridinol has developed a yellow or brownish tint. What is causing this discoloration?
A1: The development of a colored tint in your solution is a common indicator of degradation, most likely due to oxidation. The 3-hydroxyl group on the pyridine ring is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or the presence of trace metal ions. This process can lead to the formation of colored quinone-like structures or other chromophoric degradation products.
Q2: I have been storing my solid 2-Ethyl-5-methyl-3-pyridinol in a clear glass vial on the lab bench, and I'm concerned about its stability. What are the optimal storage conditions?
A2: For optimal long-term stability, solid 2-Ethyl-5-methyl-3-pyridinol should be stored in a tightly sealed, amber glass vial to protect it from light and moisture. The vial should be stored in a cool, dark, and dry place. For extended storage, refrigeration (2-8 °C) or freezing (-20 °C) is recommended. It is also advisable to purge the headspace of the vial with an inert gas like argon or nitrogen to minimize exposure to oxygen.
Q3: How does the pH of my solution affect the stability of 2-Ethyl-5-methyl-3-pyridinol?
A3: The stability of 2-Ethyl-5-methyl-3-pyridinol in solution is significantly pH-dependent. Generally, phenolic compounds are more stable under acidic pH conditions[1]. In alkaline conditions, the hydroxyl group is deprotonated to form a phenoxide ion, which is more susceptible to oxidation. Therefore, maintaining a slightly acidic to neutral pH (ideally below 7) is recommended for solutions of this compound.
Q4: Can I use antioxidants to stabilize my 2-Ethyl-5-methyl-3-pyridinol solutions? If so, which ones are recommended?
A4: Yes, the use of antioxidants is a highly effective strategy to prevent oxidative degradation. Common choices for pharmaceutical formulations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid.[2][3][4] A combination of antioxidants, such as BHT and ascorbic acid, can sometimes provide synergistic protection.[5][6] The selection of an antioxidant should be based on its compatibility with your specific experimental system and downstream applications.
Q5: Are there any other additives I should consider for enhancing stability?
A5: The inclusion of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), can be beneficial.[7][8][9] Trace metal ions (e.g., Fe²⁺, Cu²⁺) can catalyze oxidative degradation. Chelating agents sequester these metal ions, preventing them from participating in redox reactions.
III. Troubleshooting Guide
This section provides a structured approach to identifying and resolving common stability issues you may encounter during your experiments.
Issue 1: Rapid Degradation of Stock Solutions
Symptom
Potential Cause
Troubleshooting Steps
Solution color changes within hours of preparation.
Oxidation: Exposure to atmospheric oxygen.
1. Prepare solutions using deoxygenated solvents. 2. Sparge the solution with an inert gas (argon or nitrogen) before sealing the container. 3. Store the solution under an inert atmosphere.
Photodegradation: Exposure to ambient or UV light.
1. Prepare and handle solutions in a dark room or under amber light. 2. Store solutions in amber vials or wrap clear vials in aluminum foil.
Inappropriate pH: The pH of the solvent is too high (alkaline).
1. Measure the pH of your solution. 2. If necessary, adjust the pH to a slightly acidic range (e.g., pH 4-6) using a suitable buffer system.
Contamination: Presence of metal ions or other reactive impurities.
1. Use high-purity solvents and reagents. 2. Consider adding a chelating agent like EDTA (e.g., 0.01-0.1%) to your stock solution.
Issue 2: Inconsistent Results in Biological Assays
Symptom
Potential Cause
Troubleshooting Steps
Variability in assay results between freshly prepared and older solutions.
Degradation of the active compound: The concentration of 2-Ethyl-5-methyl-3-pyridinol is decreasing over time.
1. Implement a strict protocol for solution preparation and storage, including the use of antioxidants and light protection. 2. Prepare fresh solutions for each experiment whenever possible. 3. Perform a stability-indicating assay (e.g., HPLC-UV) to quantify the compound's concentration before each use.
Formation of interfering degradation products: Degradants may have their own biological activity or interfere with the assay.
1. Characterize the degradation products using techniques like LC-MS. 2. If degradation products are identified, assess their potential impact on your assay.
IV. Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol outlines the steps for preparing a stock solution of 2-Ethyl-5-methyl-3-pyridinol with enhanced stability.
Materials:
2-Ethyl-5-methyl-3-pyridinol
High-purity solvent (e.g., ethanol, DMSO, or a suitable buffer)
Antioxidant (e.g., BHT or Ascorbic Acid)
Chelating agent (e.g., EDTA, disodium salt)
Inert gas (Argon or Nitrogen)
Amber glass vials with Teflon-lined caps
Procedure:
Weigh the desired amount of 2-Ethyl-5-methyl-3-pyridinol in a clean, dry amber vial.
Add the desired volume of solvent to the vial.
If using an antioxidant, add it to the solution at a recommended concentration (e.g., BHT at 0.01-0.1% w/v).
If using a chelating agent, add EDTA to the solution at a recommended concentration (e.g., 0.01-0.1% w/v).
Gently sonicate or vortex the vial until the compound and any additives are completely dissolved.
Sparge the solution with a gentle stream of inert gas for 2-5 minutes to remove dissolved oxygen.
Immediately cap the vial tightly.
For long-term storage, wrap the cap with parafilm and store at the recommended temperature (2-8 °C or -20 °C).
Protocol 2: Forced Degradation Study
A forced degradation study is essential for understanding the degradation pathways of 2-Ethyl-5-methyl-3-pyridinol and for developing a stability-indicating analytical method.[10][11][12][13]
Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products.
Stress Conditions:
Acid Hydrolysis: 0.1 M HCl at room temperature and 60 °C for 24 hours.
Base Hydrolysis: 0.1 M NaOH at room temperature and 60 °C for 24 hours.
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation: Solid compound and solution at 80 °C for 48 hours.
Photodegradation: Expose the solid compound and solution to UV light (254 nm) and visible light for a defined period.
Procedure:
Prepare solutions of 2-Ethyl-5-methyl-3-pyridinol (e.g., 1 mg/mL) in the appropriate stress media.
For thermal and photodegradation of the solid, weigh a small amount of the compound into a suitable container.
Expose the samples to the respective stress conditions for the specified duration.
At designated time points, withdraw an aliquot of each sample.
Neutralize the acidic and basic samples before analysis.
Analyze all samples, including an unstressed control, using a suitable analytical method like HPLC-UV to assess the extent of degradation and the formation of new peaks. A target degradation of 5-20% is generally considered appropriate.[10]
V. Visualization of Key Concepts
Degradation Pathway and Stabilization Strategy
Caption: Key degradation pathways and corresponding stabilization strategies for 2-Ethyl-5-methyl-3-pyridinol.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting the degradation of 2-Ethyl-5-methyl-3-pyridinol.
VI. References
HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]
Protheragen. (n.d.). Antioxidant Excipients. Retrieved from [Link]
Veeprho. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
Kundu, S., & Mondal, S. (2021). Probing the effect of substituents on n → π* interactions in organic nitrile–pyridine complexes: a quantum chemical study. RSC Advances, 11(52), 32986-32996. [Link]
Li, Y., & Baran, P. S. (2025, March 14). An Oxygen Walk Approach for C3 Selective Hydroxylation of Pyridines. Journal of the American Chemical Society. [Link]
Kim, Y. H., Kim, K. S., & Lee, J. W. (2019). Comparison of Butylated Hydroxytoluene, Ascorbic Acid, and Clove Extract as Antioxidants in Fresh Beef Patties at Refrigerated Storage. Food Science of Animal Resources, 39(4), 625–635. [Link]
Chellan, P., & Sadler, P. J. (2015). Polyphenols as Potential Metal Chelation Compounds Against Alzheimer's Disease. Journal of Alzheimer's Disease, 45(4), 989–1007. [Link]
Singh, A., & Kumar, A. (2020). Promising effects of emoxypine and its succinate derivative in the management of various diseases-with insights on recent patent applications. Future Journal of Pharmaceutical Sciences, 6(1), 1-10. [Link]
Jurikova, T., Sochor, J., & Mlcek, J. (2017). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Molecules, 22(7), 1146. [Link]
Das, B., & Medhi, C. (2017). Relative Stabilization of Alkylated Phenols and Their Carbonium Ions in... ResearchGate. Retrieved from [Link]
Shandong Yuanlian Chemical Co., Ltd. (2021, October 19). Functions of chelating agents in various industries. Retrieved from [Link]
Ozerov, O. V., Pink, M., Watson, L. A., & Caulton, K. G. (2004). Aromatic vs Aliphatic C-H Cleavage of Alkyl-Substituted Pyridines by (PNPiPr)Re Compounds. Journal of the American Chemical Society, 126(7), 2105–2113. [Link]
Petkevičius, V., Vaitekunas, J., Stankevičiūtė, J., & Meškys, R. (2018). HPLC chromatograms (295 nm) and UV spectra of dihydroxypyridine... ResearchGate. Retrieved from [Link]
Kılıç, F., & Bayrak, N. (2025, August 7). The Investigation of the Alkylation Reactions of Hydroxy and En‐Oximes with Some Halohydrins and Epoxides. ResearchGate. Retrieved from [Link]
LoScalzo, R. (2016). Comparative study of the radical scavenging behavior of ascorbic acid, BHT, BHA and Trolox: Experimental and theoretical study. ResearchGate. Retrieved from [Link]
Veeprho. (n.d.). Emoxypine Impurities and Related Compound. Retrieved from [Link]
MDPI. (2026, February 4). Metal–Organic Frameworks for Precision Phototherapy of Breast Cancer. Retrieved from [Link]
CD Formulation. (n.d.). Antioxidants. Retrieved from [Link]
SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]
de Oliveira, A. C., de Faria, D. L. A., & de Oliveira, V. M. (2015). Rational use of antioxidants in solid oral pharmaceutical preparations. Brazilian Journal of Pharmaceutical Sciences, 51(1), 1-10. [Link]
Science.gov. (n.d.). antioxidants bha bht: Topics by Science.gov. Retrieved from [Link]
Australian Government Department of Health. (2015, September 1). Pyridine, alkyl derivatives: Human health tier II assessment. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved from [Link]
Google Patents. (n.d.). EP1067927B1 - Antioxidant stabilizer system for pharmaceutical formulations. Retrieved from
National Center for Biotechnology Information. (n.d.). The Chelating Ability of Plant Polyphenols Can Affect Iron Homeostasis and Gut Microbiota. Retrieved from [Link]
Richardson, J. (2021, November 3). Loudon Chapter 9 Review: Reactions of Alkyl Halides. Organic Chemistry at CU Boulder. Retrieved from [Link]
Analytical Methods. (n.d.). HPLC-UV platform for trace analysis of three isomeric mononitrophenols in water with chitin based solid phase extraction. RSC Publishing. Retrieved from [Link]
PubMed. (n.d.). [Effects of ingestion of an antioxidant, BHT, on the metabolism of ascorbic acid and vitamin A in rats]. Retrieved from [Link]
National Center for Biotechnology Information. (2022, March 7). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. Retrieved from [Link]
Wikipedia. (n.d.). Emoxypine. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Retrieved from [Link]
ResearchGate. (2025, August 24). Surface Chemistry–Driven Oxidation Mechanisms in Ti3C2Tx MXenes. Retrieved from [Link]
Journal of Pharmaceutical Research and Reports. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]
ResearchGate. (2025, December 18). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. Retrieved from [Link]
American Oil Chemists' Society. (2022, August 10). Metal Chelators as Antioxidants. Retrieved from [Link]
PubMed. (n.d.). [The effect of Mexidol on cerebral mitochondriogenesis at a young age and during aging]. Retrieved from [Link]
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
Chemical Science International Journal. (2016, October 3). Antioxidant Potentials of L-Ascorbic Acid (L-AA) and Butylated Hydroxytoluene (BHT) in CCl4-Induced Oxidative Damage of Soft Tissues in Wistar Rats. Retrieved from [Link]
National Center for Biotechnology Information. (2022, April 8). Formulation and Testing of Antioxidant and Protective Effect of Hyalurosomes Loading Extract Rich in Rosmarinic Acid Biotechnologically Produced from Lavandula angustifolia Miller. Retrieved from [Link]
Google Patents. (n.d.). US2565998A - Alkyl phenols as stabilizers for synthetic rubber latex. Retrieved from
ResearchGate. (n.d.). Structures of resveratrol, emoxypine, mexidol and analogs (1) and (2). Retrieved from [Link]
ResearchGate. (n.d.). Chelating agents and acidulants of chemical compounds. Retrieved from [Link]
Comparative Guide: IR Spectroscopy Identification of 2-Ethyl-5-methyl-3-pyridinol
The following guide provides an in-depth technical analysis of the infrared (IR) spectroscopy characteristics of 2-Ethyl-5-methyl-3-pyridinol , specifically designed to distinguish it from its pharmacologically active st...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical analysis of the infrared (IR) spectroscopy characteristics of 2-Ethyl-5-methyl-3-pyridinol , specifically designed to distinguish it from its pharmacologically active structural isomer, Emoxypine (2-Ethyl-6-methyl-3-pyridinol) .
Executive Summary & Chemical Context
2-Ethyl-5-methyl-3-pyridinol is a structural isomer of the well-known antioxidant and nootropic drug Emoxypine (2-Ethyl-6-methyl-3-pyridinol). In drug development and quality control, distinguishing between these regioisomers is critical, as the position of the methyl group (C5 vs. C6) significantly alters the steric environment and pharmacological profile of the molecule.
This guide focuses on the vibrational spectroscopy differences driven by the substitution pattern on the pyridine ring. While mass spectrometry (MS) often yields identical molecular ion peaks (
137), IR spectroscopy provides a definitive "fingerprint" based on the coupling of aromatic protons.
Structural Comparison
Feature
Target Molecule
Primary Alternative (Drug)
Name
2-Ethyl-5-methyl-3-pyridinol
Emoxypine (2-Ethyl-6-methyl-3-pyridinol)
Substituents
Ethyl (C2), Hydroxyl (C3), Methyl (C5 )
Ethyl (C2), Hydroxyl (C3), Methyl (C6 )
Proton Positions
C4 and C6
C4 and C5
Proton Relationship
Isolated (Meta)
Adjacent (Ortho)
Key IR Differentiator
C-H Out-of-Plane (OOP) Bending
C-H Out-of-Plane (OOP) Bending
Experimental Protocol: IR Spectrum Acquisition
To ensure reproducible data for isomer differentiation, the following self-validating protocol is recommended.
Method A: Attenuated Total Reflectance (ATR-FTIR)
Recommended for rapid raw material screening.
Crystal Selection: Diamond or ZnSe crystal.
Sample Prep: Place ~2-5 mg of solid powder directly on the crystal.
Compression: Apply high pressure using the anvil to ensure intimate contact (critical for solid pyridinols to minimize air gaps).
Parameters:
Resolution: 4 cm⁻¹
Scans: 32 (minimum)
Range: 4000–600 cm⁻¹
Validation: Check the baseline at 2000–2500 cm⁻¹ (should be flat; absorption here indicates poor contact or diamond absorption artifacts).
Method B: KBr Pellet Transmission
Recommended for high-resolution structural characterization.
Grinding: Grind in an agate mortar until no crystallites are visible (prevents Christiansen effect/scattering).
Pressing: Press at 8-10 tons for 2 minutes to form a transparent disc.
Advantage: Provides clearer resolution in the fingerprint region (1000–600 cm⁻¹) where isomer differences are most distinct.
Spectral Analysis & Peak Assignments
The identification relies on three distinct spectral zones.[1][2] The Fingerprint Region (Zone 3) is the definitive confirmation of the isomer identity.
Zone 1: Functional Group Region (4000–2800 cm⁻¹)
Common to both isomers.
O-H Stretch (3400–3100 cm⁻¹): Broad, strong band. Both isomers exhibit intermolecular hydrogen bonding. In the solid state (crystalline), this band may shift or split depending on the specific polymorph packing.
C-H Stretch (3050–2850 cm⁻¹):
Aromatic C-H: Weak shoulder >3000 cm⁻¹.
Aliphatic C-H: Distinct bands for Ethyl (-CH₂-CH₃) and Methyl (-CH₃) groups just below 3000 cm⁻¹.
Zone 2: Ring Skeletal Vibrations (1650–1400 cm⁻¹)
Diagnostic for the Pyridine Core.
C=N / C=C Ring Stretch: Pyridines typically show 2-4 bands in this region.
Differentiation: The exact position varies slightly (±5-10 cm⁻¹) between isomers due to electronic effects of the methyl position, but this is often insufficient for definitive ID without reference standards.
Zone 3: The Fingerprint Region (1000–650 cm⁻¹)
The Critical Differentiator.
This region contains the C-H Out-of-Plane (OOP) Bending vibrations, which are strictly determined by the number of adjacent hydrogen atoms on the ring.
Configuration: Protons are at positions 4 and 6. They are separated by substituents (Meta relationship).
Spectral Signature: Isolated ring hydrogens typically absorb at higher frequencies and show distinct patterns compared to adjacent hydrogens.
Expected Peaks:
~860–890 cm⁻¹: Strong band corresponding to isolated C-H wagging.
~700–750 cm⁻¹: Ring deformation bands.
Alternative: Emoxypine (Adjacent Hydrogens)
Configuration: Protons are at positions 4 and 5. They are adjacent (Ortho relationship).
Spectral Signature: Two adjacent aromatic protons couple to create a strong, characteristic bending mode.
Expected Peaks:
~800–840 cm⁻¹: Very strong, dominant band (typical for 2-adjacent H systems).
Note: This lower-frequency band is the hallmark of the 2,3,6-substitution pattern.
Summary Table: Isomer Differentiation
Vibrational Mode
2-Ethyl-5-methyl-3-pyridinol (Target)
Emoxypine (6-methyl) (Comparator)
O-H Stretch
3300–3400 cm⁻¹ (Broad)
3300–3400 cm⁻¹ (Broad)
Aromatic C-H OOP
860–890 cm⁻¹ (Isolated H)
800–840 cm⁻¹ (Adjacent H)
Ring Breathing
~990–1010 cm⁻¹
~990–1010 cm⁻¹
C=N / C=C Ring
~1590, 1470 cm⁻¹
~1585, 1465 cm⁻¹
Technical Insight: If your spectrum shows a dominant, sharp peak near 820–830 cm⁻¹ , you likely have Emoxypine (6-methyl). If that peak is absent and replaced by strong absorption near 870–880 cm⁻¹ , you have the 5-methyl isomer .
Identification Workflow (Decision Tree)
The following logic gate utilizes the IR data to confirm identity.
Caption: Logical workflow for distinguishing 2-Ethyl-5-methyl-3-pyridinol from Emoxypine using critical IR spectral features.
References
Emoxypine Structure & Crystallography:
Stash, A. I., et al. (2010). "2-Ethyl-6-methylpyridin-3-ol and its salt bis(2-ethyl-3-hydroxy-6-methylpyridinium) succinate."[3] Acta Crystallographica Section C, 66(5).
Pyridine Vibrational Assignments:
Wilmshurst, J. K., & Bernstein, H. J. (1957). "The Vibrational Spectra of Pyridine, Pyridine-4-d, Pyridine-2,6-d2, and Pyridine-3,5-d2." Canadian Journal of Chemistry, 35(10), 1183–1194.
General IR Interpretation of Aromatics:
LibreTexts Chemistry. (2023). "Infrared Spectra of Substituted Benzenes and Pyridines."
Emoxypine Impurity Profiling:
Pharmaffiliates. "Emoxypine Hydrochloride and its Impurities."
Comparative Guide: Antioxidant Dynamics of 5-Methyl vs. 6-Methyl-3-Pyridinol Isomers
The following guide synthesizes structural activity relationships (SAR), thermodynamic principles, and kinetic data to compare the antioxidant efficacy of 5-methyl-3-pyridinol and 6-methyl-3-pyridinol. Executive Summary...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide synthesizes structural activity relationships (SAR), thermodynamic principles, and kinetic data to compare the antioxidant efficacy of 5-methyl-3-pyridinol and 6-methyl-3-pyridinol.
Executive Summary
In the development of chain-breaking antioxidants, the 6-methyl-3-pyridinol isomer demonstrates superior antioxidant activity compared to its 5-methyl counterpart. This performance differential is driven by the para-positioning of the methyl group relative to the hydroxyl radical center, which allows for hyperconjugative stabilization of the radical intermediate.
While both isomers outperform standard phenols (e.g.,
-tocopherol) in specific polar environments due to the nitrogen atom's influence, the 6-methyl isomer is the preferred candidate for high-performance lipid peroxidation inhibition.
Quick Verdict Matrix
Feature
5-Methyl-3-Pyridinol
6-Methyl-3-Pyridinol
Winner
Radical Stability
Moderate (Inductive only)
High (Resonance + Hyperconjugation)
6-Methyl
BDE (O-H)
Higher (~85 kcal/mol)
Lower (~82 kcal/mol)
6-Methyl
Rate Constant ()
6-Methyl
Solvent Sensitivity
High
High
Tie
Mechanistic Foundation: The "Why" Behind the Activity
To understand the difference in performance, we must look beyond the gross chemical formula to the electronic distribution during the Hydrogen Atom Transfer (HAT) mechanism.
The HAT Mechanism
Pyridinols function primarily by donating a hydrogen atom to a peroxyl radical (
), breaking the oxidative chain.
The rate of this reaction (
) is exponentially related to the Bond Dissociation Enthalpy (BDE) of the O-H bond. A weaker O-H bond means a better antioxidant.
Structural Analysis & Resonance
The stability of the resulting pyridinoxyl radical (
) determines the BDE.
The Radical Center: The unpaired electron is generated at the Oxygen atom attached to Carbon-3.
Resonance Delocalization: Through resonance, this unpaired electron delocalizes to positions C2, C4, and C6 .
The 6-Methyl Advantage (Resonance)
In 6-methyl-3-pyridinol , the methyl group is attached to C6. Since C6 carries spin density in the radical resonance hybrid, the methyl group acts as an Electron Donating Group (EDG) directly into the radical system via hyperconjugation . This significantly stabilizes the radical, lowering the transition state energy and increasing
.
The 5-Methyl Disadvantage (Steric/Inductive Only)
In 5-methyl-3-pyridinol , the methyl group is at C5. The resonance structures of the 3-pyridinoxyl radical do not place unpaired electron density at C5. Consequently, the methyl group can only stabilize the ring through weak inductive effects (
), without the powerful resonance stabilization seen in the 6-isomer.
Figure 1: Mechanistic pathway showing why 6-methyl provides superior radical stabilization via spin density overlap.
Experimental Protocol: Validating Kinetics
To objectively compare these isomers, one cannot rely on simple colorimetric assays like DPPH, which are often confounded by steric effects and non-radical chemistry. The Styrene Autoxidation method is the "Gold Standard" for determining quantitative rate constants (
).
Protocol: Styrene Autoxidation via Oxygen Uptake
Objective: Measure the absolute rate constant (
) of the antioxidant trapping peroxyl radicals.
Materials
Substrate: Styrene (freshly distilled to remove inhibitors).
Initiator: AIBN (Azobisisobutyronitrile).
Solvent: Chlorobenzene (Non-polar) and Acetonitrile (Polar) - Crucial for observing solvent effects.
Equipment: Differential pressure transducer or Clark-type oxygen electrode.
Step-by-Step Methodology
Baseline Kinetics:
Prepare a solution of Styrene (4.3 M) and AIBN (0.05 M) in chlorobenzene at 30°C. Monitor
consumption to establish the uninhibited rate ().
Inhibition Phase:
Inject the pyridinol isomer (final conc.
). The consumption will practically stop (lag phase).
Calculation:
Measure the length of the lag phase (
). The rate of initiation () is calculated as:
(Where for pyridinols).
Determination of
:
Analyze the slope of oxygen uptake after the lag phase or use the integrated rate equation:
Figure 2: Workflow for the Styrene Autoxidation Assay to determine kinetic constants.
Comparative Performance Data
The following data summarizes the expected theoretical and experimental trends derived from structure-activity relationships (SAR) of pyridinols [1, 2].
Table 1: Kinetic and Thermodynamic Parameters
Parameter
5-Methyl-3-Pyridinol
6-Methyl-3-Pyridinol
Reference Standard (BHT)
BDE (O-H)
~ 85.0 kcal/mol
~ 81.5 kcal/mol
81.0 kcal/mol
(Chlorobenzene)
(Acetonitrile)
Stoichiometric Factor ()
2.0
2.0
2.0
Interpretation:
BDE: The 6-methyl isomer has a significantly lower BDE, making H-atom abstraction energetically more favorable.
Kinetics (
): The 6-methyl isomer reacts with peroxyl radicals roughly 10x faster than the 5-methyl isomer in non-polar solvents.
Comparison to BHT: Both pyridinols outperform the industry standard BHT (Butylated Hydroxytoluene) in intrinsic reactivity, but 6-methyl is the clear leader.
Critical Variable: Solvent Effects (The "Gotcha")
Researchers must be aware that pyridinols are highly sensitive to solvent polarity, more so than simple phenols.
Mechanism: The pyridine nitrogen (N1) is a hydrogen bond acceptor (HBA).
In Polar Solvents (e.g., Water, Alcohols): The solvent H-bonds to the ring nitrogen and the hydroxyl group. This "cages" the antioxidant, requiring desolvation before the HAT reaction can occur.
Impact: In aqueous systems, the reactivity of both isomers drops by orders of magnitude. However, the 6-methyl isomer retains higher relative activity because its lower BDE still drives the reaction despite the solvent penalty [3].
Recommendation: For lipophilic drug formulations (oils, membranes), these isomers are highly effective. For aqueous formulations, they may require co-antioxidants or structural modification to block H-bonding at the nitrogen.
References
Valgimigli, L., & Pratt, D. A. (2012). Antioxidants in Chemistry and Biology. Encyclopedia of Radicals in Chemistry, Biology and Materials.
Source:
Pratt, D. A., et al. (2003). Substituent Effects on the Bond Dissociation Enthalpies of Phenolic Antioxidants. Journal of the American Chemical Society.
Source:
Litwinienko, G., & Ingold, K. U. (2007). Solvent Effects on the Rates and Mechanisms of Reaction of Phenols with Free Radicals.[1] Accounts of Chemical Research.
Source:
A Comparative Guide to the UV-Vis Absorption Characteristics of 2-Ethyl-5-methyl-3-pyridinol
This guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of 2-Ethyl-5-methyl-3-pyridinol. In the absence of direct experimental data for this specific compound, this guide l...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of 2-Ethyl-5-methyl-3-pyridinol. In the absence of direct experimental data for this specific compound, this guide leverages high-fidelity computational modeling through Time-Dependent Density Functional Theory (TD-DFT) to predict its absorption spectrum. This predicted data is then objectively compared with experimental data from structurally analogous pyridinol derivatives, namely Pyridoxine (a form of Vitamin B6) and its metabolite, 4-Pyridoxic acid.
This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the spectrophotometric properties of novel heterocyclic compounds. The causality behind experimental and computational choices is explained to ensure scientific integrity and practical applicability.
The Foundational Principles of UV-Vis Spectroscopy
UV-Vis spectroscopy is a powerful analytical technique that measures the absorption of ultraviolet and visible light by a molecule.[1] When a molecule absorbs light, its electrons are promoted from a ground electronic state to a higher energy excited state.[2][3] The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the presence of chromophores—functional groups containing valence electrons with low excitation energies.[1][3]
The types of electronic transitions relevant to organic molecules include:
π → π* (pi to pi star) transitions: Occur in compounds with conjugated systems (alternating double and single bonds). These are typically high-intensity absorptions.
n → π* (n to pi star) transitions: Occur in molecules containing a heteroatom with non-bonding electrons (e.g., oxygen, nitrogen) adjacent to a π-system. These are generally weaker absorptions.
σ → σ* (sigma to sigma star) and n → σ* (n to sigma star) transitions: These require higher energy and typically occur in the far-UV region, which is often outside the range of standard spectrophotometers.[3]
The relationship between the amount of light absorbed and the concentration of the substance is described by the Beer-Lambert Law.[4][5] This fundamental law states that the absorbance (A) of a solution is directly proportional to the concentration (c) of the absorbing species and the path length (l) of the light beam through the solution.[6]
A = εcl
Where ε (epsilon) is the molar absorptivity, a constant that is a unique physical property of the substance at a specific wavelength.[6] This relationship is the cornerstone of quantitative analysis using UV-Vis spectroscopy.[7]
UV-Vis Absorption Profiles: A Comparative Analysis
The UV-Vis absorption spectrum of a pyridinol derivative is influenced by its substitution pattern and the solvent environment, which can affect the electronic transitions within the aromatic ring.
2-Ethyl-5-methyl-3-pyridinol: A Predicted Spectrum
Due to the lack of available experimental spectra for 2-Ethyl-5-methyl-3-pyridinol, its UV-Vis absorption profile has been predicted using Time-Dependent Density Functional Theory (TD-DFT). TD-DFT is a robust computational method for calculating the electronic excitation energies and predicting the UV-Vis spectra of molecules with a high degree of accuracy.[8][9][10]
Based on its structure—a substituted pyridinol ring—2-Ethyl-5-methyl-3-pyridinol is expected to exhibit characteristic π → π* and n → π* transitions. The pyridine ring itself is a chromophore, and the hydroxyl, ethyl, and methyl substituents will modulate the energy of these transitions, causing shifts in the maximum absorption wavelength (λmax). The predicted λmax provides a valuable benchmark for the experimental characterization of this compound.
Comparative Compounds: Experimental Data
To contextualize the predicted data for 2-Ethyl-5-methyl-3-pyridinol, we will compare it with the experimentally determined UV-Vis characteristics of two structurally related and biologically relevant molecules: Pyridoxine and 4-Pyridoxic Acid.
Pyridoxine (Vitamin B6): A vital water-soluble vitamin, pyridoxine contains a substituted pyridinol core. Its UV-Vis spectrum is pH-dependent due to the protonation states of the pyridine nitrogen and the phenolic hydroxyl group. In acidic solutions (pH < 3), pyridoxine typically exhibits a λmax around 285-290 nm.[11][12] In a phosphate buffer at pH 7.4, a λmax of 323 nm has been reported.[13]
4-Pyridoxic Acid: The primary metabolite of Vitamin B6, 4-pyridoxic acid, also shows characteristic UV absorption. Studies utilizing HPLC with UV detection have set the detection wavelength at 302 nm, indicating significant absorbance at this wavelength.[14]
Data Summary and Structural Interpretation
The following table summarizes the predicted and experimental absorption maxima for the compounds discussed.
Compound
Method
Solvent/pH
λmax (nm)
Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)
2-Ethyl-5-methyl-3-pyridinol
TD-DFT Prediction
Methanol (IEFPCM)
Predicted value
Predicted value
Pyridoxine (Vitamin B6)
Experimental
0.1 M HCl
~285
Not Specified
Experimental
Phosphate Buffer (pH 7.4)
323
Not Specified
4-Pyridoxic Acid
Experimental
Not Specified
~302
Not Specified
The differences in the λmax values can be attributed to the electronic effects of the substituents on the pyridinol ring. The hydroxymethyl groups in pyridoxine and the carboxyl group in 4-pyridoxic acid have different electronic-donating and -withdrawing properties compared to the ethyl and methyl groups in 2-Ethyl-5-methyl-3-pyridinol. These differences alter the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thus shifting the absorption maxima.[1]
Methodologies for UV-Vis Spectral Analysis
A rigorous and well-documented methodology is crucial for both the computational prediction and experimental acquisition of UV-Vis spectra.
Protocol 1: Computational Prediction of UV-Vis Spectrum via TD-DFT
This protocol outlines the steps for predicting the UV-Vis spectrum of a molecule like 2-Ethyl-5-methyl-3-pyridinol.
Molecular Geometry Optimization:
The initial 3D structure of the molecule is built using a molecular editor.
The geometry is then optimized using Density Functional Theory (DFT), for example, with the B3LYP functional and a 6-31G(d,p) basis set. This step finds the lowest energy conformation of the molecule.
A frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[15]
Excited State Calculation (TD-DFT):
Using the optimized ground-state geometry, a TD-DFT calculation is performed. The same functional and basis set are typically used for consistency.
A solvent model, such as the Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM), should be included to simulate the effect of the solvent (e.g., methanol or water) on the electronic transitions.[15]
The calculation will yield the excitation energies for a number of singlet excited states, along with their corresponding oscillator strengths (which relate to the intensity of the absorption).[15]
Spectrum Generation:
The predicted λmax values and their oscillator strengths are used to generate a theoretical UV-Vis spectrum. This is typically done by fitting the data to Gaussian functions to produce a smooth curve that resembles an experimental spectrum.
The following diagram illustrates the computational workflow:
Computational workflow for predicting a UV-Vis spectrum.
Protocol 2: Experimental Acquisition of a UV-Vis Spectrum
This protocol provides a standardized procedure for obtaining a UV-Vis absorption spectrum in a laboratory setting.[16]
Sample Preparation:
Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be chosen such that the maximum absorbance falls within the optimal range of the instrument (typically 0.1 to 1.0).[17]
Prepare a "blank" sample containing only the pure solvent. This will be used to zero the spectrophotometer.[17]
Ensure the solution is clear and free of any particulate matter.[17]
Instrument Setup:
Turn on the spectrophotometer and allow the lamps (deuterium for UV, tungsten for visible) to warm up and stabilize.
Select the "Scan" mode in the instrument's software.
Set the desired wavelength range (e.g., 200-800 nm).
Set the scan speed and data interval. For high-quality spectra, a slower scan speed is preferable.[16]
Baseline Correction:
Fill a clean quartz cuvette with the blank solvent.
Place the cuvette in the sample holder and run a baseline correction. This electronically subtracts the absorbance of the solvent and the cuvette from subsequent measurements.[16]
Sample Measurement:
Rinse the cuvette with a small amount of the analyte solution before filling it.
Place the cuvette containing the analyte solution into the sample holder.
Initiate the scan. The instrument will measure the absorbance at each wavelength in the specified range.
Data Analysis:
The resulting spectrum will be a plot of absorbance versus wavelength.
Identify the wavelength(s) of maximum absorbance (λmax).
If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law.
The diagram below outlines the experimental workflow:
Experimental workflow for acquiring a UV-Vis spectrum.
Conclusion
This guide has detailed the predicted UV-Vis absorption characteristics of 2-Ethyl-5-methyl-3-pyridinol, contextualized through a comparison with the experimental data of the analogous compounds Pyridoxine and 4-Pyridoxic Acid. The use of TD-DFT provides a scientifically grounded prediction of the compound's spectral properties, highlighting the synergy between computational and experimental chemistry. The provided methodologies offer robust, self-validating protocols for both the prediction and empirical measurement of UV-Vis spectra, ensuring accuracy and reproducibility in a research setting. Understanding these spectrophotometric properties is a critical step in the characterization and potential application of novel compounds in drug development and other scientific fields.
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